Product packaging for (+)Cocaine(Cat. No.:CAS No. 47195-07-3)

(+)Cocaine

Cat. No.: B1617353
CAS No.: 47195-07-3
M. Wt: 303.35 g/mol
InChI Key: ZPUCINDJVBIVPJ-BARDWOONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)Cocaine is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO4 B1617353 (+)Cocaine CAS No. 47195-07-3

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

CAS No.

47195-07-3

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl (1S,2S,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m1/s1

InChI Key

ZPUCINDJVBIVPJ-BARDWOONSA-N

SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Isomeric SMILES

CN1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Biosynthesis of + Cocaine

Precursor Pathways and Enzymatic Transformations

The initial steps in cocaine biosynthesis involve the conversion of amino acids into foundational polyamines, which then undergo methylation and cyclization to form the core nitrogen-containing ring.

The biosynthesis of tropane (B1204802) alkaloids, including cocaine, initiates with the amino acids L-ornithine and L-arginine. These amino acids are interconvertible within the plant, sharing the pyrroline-5-carboxylate intermediate. Putrescine, a crucial polyamine, can be formed directly through the decarboxylation of L-ornithine or indirectly via L-arginine wikipedia.orgnih.govwikipedia.org.

Following the formation of putrescine, a critical methylation step occurs, leading to N-methylputrescine. This reaction is catalyzed by putrescine N-methyltransferase (PMT), an S-adenosylmethionine (SAM)-dependent enzyme, and is considered an early rate-limiting step in the tropane alkaloid biosynthetic pathway wikipedia.orgnih.govnih.gov. In Erythroxylum species, an alternative pathway for N-methylputrescine formation has been identified, involving the bifunctional spermidine (B129725) synthase/N-methyltransferase (EnSPMT1) and subsequent action of flavin-dependent amine oxidases chemicalbook.comresearchgate.netnih.gov.

N-methylputrescine then undergoes oxidative deamination, a reaction catalyzed by methylputrescine oxidase (MPO) or other diamine oxidases (DAOs). This enzymatic step yields 4-methylaminobutanal, a reactive aminoaldehyde intermediate wikipedia.orgwikipedia.orgnih.gov. The 4-methylaminobutanal spontaneously cyclizes through an intramolecular Schiff base formation to produce the N-methyl-Δ¹-pyrrolinium cation, a central precursor for all tropane alkaloids wikipedia.orgwikipedia.orgnih.gov.

The N-methyl-Δ¹-pyrrolinium cation serves as a scaffold for the subsequent addition of carbon atoms, which are derived from acetyl-CoA units. This process involves the condensation of two acetyl-CoA units with the pyrrolinium cation wikipedia.orgwikipedia.org. This condensation leads to the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) chemicalbook.com. Recent research has clarified a key step in the formation of the bicyclic tropane skeleton: a cytochrome P450 enzyme, EnCYP81AN15, mediates the oxidative cyclization of S-MPOA to yield the unstable intermediate ecgonone. Ecgonone is then methylated by a methyltransferase, EnMT4, to form methylecgonone. This corrected a previous hypothesis regarding the order of methylation and cyclization. The resulting methylecgonone contains a keto function at the C3 position and a carbomethoxy group at the C2 position, which are crucial for subsequent steps in cocaine biosynthesis wikipedia.org.

The final stages of (+)Cocaine biosynthesis involve specific enzymatic reductions and esterifications that define the characteristic structure of the alkaloid.

A pivotal enzyme in the cocaine biosynthetic pathway is methylecgonone reductase (MecgoR). This enzyme catalyzes the stereospecific reduction of methylecgonone to methylecgonine (B8769275) (2-carbomethoxy-3β-tropine) wikipedia.org. This reduction at the C3 position is essential for the subsequent ester formation. MecgoR is classified as an aldo-keto reductase (AKR) and exhibits distinct characteristics compared to the tropinone (B130398) reductases (TRs) found in Solanaceae plants, highlighting a polyphyletic origin for tropane alkaloid biosynthesis in different plant lineages wikipedia.orgchemicalbook.com. MecgoR's activity is highest in young, developing leaves of Erythroxylum coca, in contrast to the root localization of tropane alkaloid biosynthesis in solanaceous plants wikipedia.org. Following the action of MecgoR, the penultimate step in cocaine biosynthesis is the esterification of methylecgonine with a benzoyl moiety. This reaction is catalyzed by cocaine synthase (EcCS), a BAHD acyltransferase, which utilizes benzoyl-CoA as the activated acyl donor to form this compound wikipedia.orgnih.govchemicalbook.com.

Identification of Key Enzymes in Tropane Skeleton Biosynthesis

Cocaine Synthase (BAHD Acyltransferase)

Cocaine synthase (EcCS) is a key enzyme in the final step of this compound biosynthesis pnas.orgnih.govmdpi.comresearchgate.net. It is a member of the BAHD family of plant acyltransferases, which are known for modifying secondary metabolites by producing esters and amides mdpi.comnih.govmdpi.com. This enzyme catalyzes the esterification of methylecgonine with benzoyl-CoA mdpi.compnas.orgnih.govmdpi.comresearchgate.net.

Research has shown that cocaine synthase is capable of producing both this compound and cinnamoylcocaine, utilizing activated benzoyl-CoA and cinnamoyl-CoA thioesters, respectively mdpi.comnih.govmdpi.comresearchgate.net. The enzyme exhibits its highest activity in young developing leaves, particularly in the palisade parenchyma and spongy mesophyll, which are also the tissues responsible for tropane alkaloid biosynthesis and storage in E. coca mdpi.comnih.govresearchgate.net. The optimal pH for EcBAHD7, a cocaine synthase, is around 9.4 when catalyzing the esterification of methylecgonine with benzoyl-CoA oup.com.

EnzymeFamilySubstratesProductsOptimal pHKm (Methylecgonine)Km (Benzoyl-CoA)Kcat/Km (Methylecgonine & Benzoyl-CoA)
Cocaine Synthase (EcBAHD7)BAHD AcyltransferaseMethylecgonine, Benzoyl-CoA, Cinnamoyl-CoAThis compound, Cinnamoylcocaine9.4 oup.com369 ± 26 µM oup.com93 ± 7 µM oup.com>1,000-fold more efficient than EcBAHD8 oup.com
Cytochrome P450 Enzymes (e.g., EnCYP81AN15)

Cytochrome P450 monooxygenases (P450s) play a crucial role in generating the structural diversity of alkaloids, often involved in oxidative reactions, including ring formation and breakage nih.gov. In this compound biosynthesis, the cytochrome P450 enzyme EnCYP81AN15 is essential for the oxidative cyclization of S-4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (S-MPOA) acs.orgresearchgate.netgwern.netnih.goviflscience.com. This enzyme mediates the formation of the unstable intermediate ecgonone researchgate.netgwern.netnih.gov. This step is critical for forming the bicyclic tropane skeleton researchgate.netgwern.net. The emergence of CYP81AN15 is attributed to the neofunctionalization of ancient tandem duplication genes pnas.orgnih.gov.

Methyltransferases (e.g., EnMT4)

Methyltransferases are enzymes that add methyl groups to various molecules. In the context of this compound biosynthesis, the methyltransferase EnMT4 plays a vital role acs.orgresearchgate.netgwern.netnih.gov. Following the oxidative cyclization of S-MPOA by EnCYP81AN15 to yield ecgonone, EnMT4 catalyzes the methylation of this unstable ecgonone to form optically active methylecgonone researchgate.netgwern.netnih.gov. This step corrects a previously held hypothesis regarding the order of methylation and oxidative cyclization in the pathway researchgate.netgwern.netnih.gov. The ecgonone methyltransferase, responsible for the characteristic 2-substituted carboxymethyl group in this compound, evolved from tandem copies of salicylic (B10762653) acid methyltransferase through mutations in critical residues nih.gov.

Esterification of Methylecgonine with Benzoyl-CoA

The final step in the biosynthesis of this compound involves the esterification of methylecgonine with benzoyl-CoA mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net. This reaction is catalyzed by cocaine synthase, a BAHD acyltransferase mdpi.compnas.orgnih.govmdpi.com. Methylecgonine, a molecule with minimal physiological activity on its own, is converted into this compound through this acylation mdpi.com. The benzoyl moiety for this esterification is derived from cinnamic acid, and benzoyl-CoA serves as the activated acyl donor mdpi.comnih.govmdpi.comoup.com. Cocaine synthase is highly specific for 3β-hydroxyl substrates like methylecgonine, which aligns with the preceding enzyme, methylecgonone reductase (EcMecgoR), producing only the 3β-tropane alcohol methylecgonine pnas.orgnih.gov.

Divergence and Convergence in Tropane Alkaloid Biosynthesis

Tropane alkaloids (TAs), including this compound, are found across various angiosperm orders, such as Malpighiales (Erythroxylaceae) and Solanales (Solanaceae) pnas.orgpnas.orgnih.gov. Despite sharing a common tropane skeleton, the biosynthetic pathways leading to TAs in these different plant families have evolved independently, demonstrating a phenomenon of convergent evolution pnas.orgpnas.orgpnas.orgpnas.orgnih.govnih.govuniv-tours.fr. This independent evolution is supported by the recruitment of distinct enzymatic machinery at several key steps pnas.orgpnas.orgpnas.orgpnas.orgnih.gov.

For instance, the polyketide synthases involved in the initial condensation steps show different phylogenetic origins in Erythroxylum and Solanaceae species pnas.orgpnas.org. Similarly, the reductases responsible for modifying the keto moiety on the tropane ring differ: Erythroxylum species utilize methylecgonone reductase (EcMecgoR), an aldo-keto reductase, while Solanaceae species employ tropinone reductases (TRs), which are short-chain dehydrogenases/reductases pnas.orgpnas.orgpnas.org. Furthermore, the acyltransferases involved in the final esterification step are also distinct; Erythroxylum coca uses cocaine synthase (a BAHD acyltransferase), whereas Solanaceae species like Atropa belladonna have evolved a serine carboxypeptidase-like acyltransferase (littorine synthase) pnas.orgpnas.orgresearchgate.net. These differences in enzyme families and their evolutionary origins highlight the convergent nature of tropane alkaloid biosynthesis across disparate plant lineages pnas.orgpnas.orgnih.govuniv-tours.fr.

Heterologous Synthesis and Metabolic Engineering Implications

The elucidation of the this compound biosynthetic pathway has significant implications for heterologous synthesis and metabolic engineering pnas.orgresearchgate.netnih.gov. By identifying and characterizing the missing enzymatic steps, particularly those catalyzed by EnCYP81AN15 and EnMT4, a near-complete biosynthetic pathway for this compound has been established researchgate.netgwern.netnih.gov. This has enabled the de novo reconstruction of this compound biosynthesis in heterologous systems, such as Nicotiana benthamiana (a relative of tobacco) researchgate.netiflscience.com.

The ability to reconstruct the pathway in non-native organisms opens avenues for producing this compound and its derivatives through synthetic biology approaches pnas.orgresearchgate.netiflscience.comnih.gov. This could involve engineering microbes or other plants to produce these compounds, potentially leading to the development of novel tropane alkaloid drugs and derivatives with tailored bioactivity pnas.orgresearchgate.netpnas.orgnih.gov. The understanding of the divergent and convergent evolutionary patterns of tropane alkaloid biosynthesis also provides strategies for exploring enzyme biochemical plasticity, which can facilitate and shorten the reconstitution of tropane alkaloid pathways in heterologous organisms nih.govuniv-tours.fr.

Molecular Mechanisms of Action of + Cocaine

Monoamine Neurotransmitter Systems

Cocaine binds differentially to the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transport proteins, directly preventing their re-uptake into presynaptic neurons. drugbank.com While it interacts with all three transporters, its effect on dopamine levels is largely considered responsible for its reinforcing and addictive properties. drugbank.compnas.org

Dopamine Transporter (DAT) Interaction

The dopamine transporter (DAT) plays a crucial role in regulating dopaminergic signaling by clearing dopamine from synaptic and perisynaptic spaces, thereby controlling its action at postsynaptic dopamine receptors. nih.govacs.org Cocaine's interaction with DAT is central to its mechanism of action.

Cocaine acts as a potent inhibitor of DAT, blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. cpn.or.kracs.orgnih.govku.dk This competitive inhibition leads to an accumulation of dopamine in the extracellular space, resulting in prolonged activation of dopamine receptors and an enhanced reward stimulus. acs.orgnih.gov Studies have shown that cocaine inhibits dopamine reuptake by binding to the outward-facing state of DAT. nih.gov The affinity of cocaine for DAT has been reported in the range of 0.2-0.7 µM. jscimedcentral.com

Table 1: Key Characteristics of Dopamine Transporter Inhibition by (+)Cocaine

Mechanism of InhibitionEffect on Dopamine ReuptakeResulting Neurotransmitter Levels
Competitive InhibitionBlocks dopamine reuptakeIncreased extracellular dopamine

Molecular models and simulations suggest that the binding site for cocaine on DAT is deeply embedded within the transporter, specifically between transmembrane segments 1, 3, 6, and 8. nih.govku.dkresearchgate.net This binding site is thought to overlap with the binding sites for dopamine and other DAT inhibitors like amphetamine. nih.govku.dkresearchgate.net While there has been some debate, recent molecular modeling and dynamics simulations propose that cocaine's initial binding site is within a vestibule pocket formed by helices 1, 3, 6, and 8 near the extracellular side of DAT, and it may then move to the dopamine-binding site after conformational changes in DAT. nih.govacs.org

Specific residues within DAT are implicated in cocaine binding. For instance, the benzoyl ester group of cocaine is buried by hydrophobic residues such as Leu80, Phe155, Tyr156, Ile159, and Phe330, while the methyl ester group interacts with Phe155, Phe472, Leu475, and Trp84. nih.gov Mutations at certain amino acid positions, such as Asp313 and Trp555, can alter DAT's selectivity for cocaine analogs, and mutation of Lys264 can decrease affinity for cocaine. cpn.or.kr The presence of sodium ions (Na+) is also crucial, as Na+ can induce a conformational change in DAT, making the binding of inhibitors like cocaine energetically favorable and increasing cocaine's affinity for DAT. cpn.or.kr

Table 2: Proposed Key Residues and Groups Involved in this compound-DAT Binding

Cocaine Group/ResidueInteracting DAT Residues/RegionType of Interaction
Benzoyl ester groupLeu80, Phe155, Tyr156, Ile159, Phe330Hydrophobic
Methyl ester groupPhe155, Phe472, Leu475, Trp84Close contact
General bindingTransmembrane segments 1, 3, 6, 8Deeply buried

Beyond direct competitive inhibition, there is evidence for allosteric modulation of DAT function by cocaine. Allosteric sites are distinct from the primary substrate or inhibitor binding pocket. nih.govacs.org For example, a novel allosteric site has been identified in the human serotonin transporter (SERT), and similar sites are being explored in DAT. nih.govacs.org Compounds like KM822 have been identified as selective, noncompetitive inhibitors of DAT that bind to an allosteric site and can decrease the affinity of cocaine for DAT. nih.govacs.orgfigshare.com This suggests that allosteric modulation can influence the interaction of cocaine with DAT and potentially its functional effects. nih.govacs.org

Serotonin Transporter (SERT) Interaction

Cocaine also interacts with the serotonin transporter (SERT), inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. wikipedia.orgdrugbank.compnas.orgpnas.org This blockade leads to increased extracellular serotonin levels in various brain regions. jscimedcentral.com The affinity of cocaine for SERT has been reported to be similar to that for DAT, around 0.4-0.5 µM. jscimedcentral.com Studies have shown that cocaine and its analogs are potent inhibitors of SERT, with inhibition being competitive in nature. nih.gov The interaction of cocaine with SERT may contribute to some of its behavioral effects, such as euphoria and anxiety. psychiatryonline.org

Norepinephrine Transporter (NET) Interaction

In addition to DAT and SERT, this compound inhibits the reuptake of norepinephrine (NE) by interacting with the norepinephrine transporter (NET). wikipedia.orgdrugbank.compnas.orgahajournals.org This action results in elevated extracellular norepinephrine concentrations. jscimedcentral.com The affinity of cocaine for NET is comparable to its affinity for DAT and SERT, approximately 0.4-0.7 µM. jscimedcentral.com While the blockade of peripheral norepinephrine reuptake by cocaine has been thought to contribute to its cardiovascular effects, central mechanisms involving increased sympathetic outflow are also implicated. ahajournals.org

Table 3: this compound's Interaction with Monoamine Transporters

TransporterNeurotransmitter Reuptake InhibitionReported Affinity (Ki)
DATDopamine0.2-0.7 µM jscimedcentral.com
SERTSerotonin0.4-0.5 µM jscimedcentral.com
NETNorepinephrine0.4-0.7 µM jscimedcentral.com

Non-Monoaminergic Receptor Interactions

Beyond its well-established effects on monoamine transporters, this compound engages with several other receptor systems, contributing to its complex neurobiological actions.

Sigma Receptors (σ1 and σ2) Binding

This compound exhibits affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. The ability of cocaine to bind to sigma receptors was first documented in 1988, with reported micromolar affinity for the sigma receptor olemiss.edu. More recent studies have further characterized its affinity for the σ1 and σ2 subtypes using conventional radioligands. For instance, the affinity of cocaine for the σ1 receptor, determined using ³H-pentazocine, has been reported at 5.19 µM. Its affinity for the σ2 receptor, assessed with [³H]DTG in the presence of excess (+)-pentazocine to block σ1 binding, was found to be 19.3 µM mdpi.com.

The σ1 receptor is an endoplasmic reticulum (ER) membrane protein involved in a wide range of physiological functions ashdin.com. Upon binding of σ1 receptor agonists or depletion of Ca²⁺ in the ER, σ1 receptors dissociate from the chaperone protein BiP, transitioning to an active state mdpi.com. Cocaine is considered a σ1 receptor agonist, and σ1 receptor antagonists have been shown to mitigate some of its behavioral and cellular effects, including hyperactivity and neurotoxicity ashdin.comresearchgate.net. While this compound binds with higher affinity to the σ1 than the σ2 receptor subtype in vitro, it can also function as a σ2 receptor agonist researchgate.net.

A summary of this compound's binding affinities for sigma receptors is presented in Table 1.

Table 1: this compound Binding Affinities for Sigma Receptors

Receptor SubtypeRadioligand Used for AssayAffinity (Ki or Kd)Reference
Sigma-1 (σ1)³H-pentazocine5.19 µM mdpi.com
Sigma-2 (σ2)[³H]DTG (+-pentazocine)19.3 µM mdpi.com

Glutamate (B1630785) Receptor Modulation

This compound significantly modulates glutamatergic transmission, which plays a critical role in drug reward and addiction frontiersin.orgresearchgate.net. While cocaine's primary action is on dopamine reuptake, the resulting increase in synaptic dopamine levels can indirectly activate presynaptic or postsynaptic D1 dopamine receptors, which in turn increases glutamate transmission frontiersin.org.

Cocaine-induced alterations involve modifications in the strength and connectivity of excitatory synapses, primarily mediated by changes in glutamate receptors, such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors scivisionpub.com. For instance, activation of AMPA receptors facilitates the rewarding effects of cocaine, and blockade of AMPA receptors can attenuate cocaine self-administration frontiersin.orgnih.gov.

Metabotropic glutamate receptors (mGluRs), particularly mGluR5 and mGluR2/3, are also implicated in cocaine's effects. Activation of mGluR5 has been suggested to mediate the rewarding effects of cocaine, and selective antagonists of mGluR5 have shown potential in reducing conditioned responses to drug-associated cues and motivation to seek cocaine scivisionpub.com. Conversely, stimulation of mGluR2/3 autoreceptors can decrease cocaine self-administration, likely by reducing synaptic glutamate transmission researchgate.netnih.gov.

Endocannabinoid System Modulation

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2) and their endogenous lipidic agonists (endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol), is another target influenced by this compound mdpi.com. While direct binding of cocaine to cannabinoid receptors is not a primary mechanism, there is evidence that cocaine can modulate the endocannabinoid system, which in turn can influence dopamine release and other neurobiological processes relevant to addiction. The endocannabinoid system plays a role in synaptic plasticity and reward pathways, and its modulation by cocaine could contribute to the drug's long-term effects on brain function.

Intracellular Signaling Cascades

This compound's interactions with various receptors lead to the activation and modulation of several intracellular signaling cascades, which are crucial for mediating its neurobiological effects and long-term neuroadaptations.

One prominent pathway affected by cocaine is the mitogen-activated protein kinase/extracellular signal-regulated protein kinase (MAPK/ERK) pathway nih.govnih.gov. Acute cocaine treatment can activate ERK in the striatum, and this activation is implicated in the rewarding effects of cocaine nih.gov. Chronic cocaine administration can lead to sustained ERK activation in reward-related brain areas, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc) nih.govnih.govcuny.edu. Inhibition of the ERK pathway has been shown to disrupt sensitized responses and conditioned memories associated with cocaine addiction nih.gov.

Another important signaling molecule is the cAMP-response element binding protein (CREB). Cocaine induces the phosphorylation of CREB, primarily in D1 receptor-expressing neurons in both the NAc and caudate putamen (CPu) nih.govcuny.edu. CREB activation is involved in synaptic plasticity and learning and memory processes, contributing to the neuroadaptations observed in cocaine addiction cuny.edu.

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is also modulated by cocaine. Repeated cocaine administration leads to enhanced activity in the PI3K pathway in reward-related brain areas nih.gov. Studies suggest that cocaine-induced increases in mu-opioid receptor (MOR) protein expression can involve the activation of multiple signaling pathways, including MAPK, Akt, and protein kinase C (PKC) uoguelph.ca. PKC activity is temporarily increased after acute cocaine injection mdpi.com.

Intracellular calcium signaling is also significantly altered by cocaine. Cocaine can trigger intracellular Ca²⁺ release, particularly store-associated intracellular Ca²⁺ release, which is a probable proximal step in the cocaine effector pathway researchgate.net. Sustained administration of cocaine can alter intracellular calcium signaling, leading to an endoplasmic reticulum (ER) stress response in the dorsal striatum researchgate.net.

A summary of key intracellular signaling cascades modulated by this compound is presented in Table 2.

Table 2: Intracellular Signaling Cascades Modulated by this compound

Signaling Pathway/MoleculeEffect of this compoundBrain Region/ContextAssociated Receptors/MechanismsReference
MAPK/ERKActivationStriatum, VTA, NAc, CPuD1 dopamine receptors, σ1 receptors nih.govnih.govcuny.eduuoguelph.ca
CREBPhosphorylationNAc, CPuD1 dopamine receptors nih.govcuny.edu
PI3K/AktEnhanced activityReward-related areas nih.govuoguelph.ca
PKCIncreased activityVTA mdpi.comuoguelph.ca
Intracellular Ca²⁺Increased releaseStriatum, NAcσ1 receptors, IP3 receptors researchgate.net

cAMP-PKA-CREB Pathway Alterations

This compound increases extracellular dopamine levels, which subsequently activates dopamine D1 receptors (D1Rs) located on postsynaptic neurons biorxiv.org. Activation of D1Rs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) concentrations frontiersin.org. This surge in cAMP then activates Protein Kinase A (PKA) frontiersin.orgnih.govresearchgate.net.

PKA plays a pivotal role by phosphorylating various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) at serine residue 133, thereby activating it researchgate.netresearchgate.netwikipedia.org. Chronic exposure to this compound leads to a sustained upregulation of the cAMP system within neurons of the nucleus accumbens (NAc), resulting in prolonged activation of CREB nih.govpnas.org.

Research indicates that the activation of PKA or overexpression of CREB in the NAc generally reduces the rewarding effects of this compound, suggesting that this pathway may counteract the positive feedback mechanisms that intensify drug reward nih.govpnas.orgnih.govjneurosci.org. Conversely, inhibiting PKA activity in the NAc can enhance sensitivity to the reinforcing properties of this compound nih.govnih.govnih.govjneurosci.org. CREB-responsive genes, such as dynorphin, are believed to play a protective role against the escalation of this compound intake nih.govnih.govjneurosci.orgpnas.orgtandfonline.com.

Another important effector within this pathway is dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). PKA-mediated phosphorylation of DARPP-32 at threonine 34 (Thr34) converts it into an inhibitor of protein phosphatase 1 (PP1) nih.govresearchgate.netpnas.org. Studies have shown that the deletion of DARPP-32 or genetic modifications at its Thr34 site can impact the induction of ΔFosB and alter sensitivity to the reinforcing properties of intravenously self-administered this compound nih.gov.

The following table summarizes the effects of modulating PKA/CREB activity on this compound's reinforcing properties:

Modulation of PKA/CREB Activity in NAcEffect on this compound Reward/ReinforcementReference
Activation/Overexpression of PKA or CREBReduces rewarding effects; counteracts reward intensification nih.govpnas.orgnih.govjneurosci.org
Inhibition of PKA ActivityIncreases sensitivity to reinforcing properties nih.govnih.govnih.govjneurosci.org

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical intracellular signaling cascade activated by this compound. Acute this compound administration can activate ERK in the striatum nih.gov. Chronic this compound exposure leads to sustained ERK activation, particularly within the ventral tegmental area (VTA) nih.govjneurosci.org.

ERK activation is strongly implicated in the rewarding properties of drugs and in behavioral adaptations such as locomotor sensitization and conditioned place preference (CPP) researchgate.netjneurosci.orgjneurosci.org. A distinct cyclic AMP (cAMP)-dependent Rap guanine (B1146940) nucleotide exchange factor-2 (RapGEF2)-ERK signaling pathway has been identified in D1 receptor-expressing medium-spiny neurons (MSNs) of the nucleus accumbens (NAc) following this compound treatment, which is essential for the induction of Early growth response protein 1 (Egr-1) biorxiv.orgresearchgate.netjneurosci.org. Inhibition of MEK (MAPK/ERK kinase), an upstream activator of ERK, has been shown to abolish this compound-induced CPP researchgate.net. Furthermore, the deletion of the ERK1 isoform, which results in increased ERK2 stimulus-dependent signaling, facilitates the acquisition of this compound CPP researchgate.net.

ERK phosphorylation in D1 receptor-expressing neurons plays a pivotal role in psychostimulant-induced neuronal gene regulation and behavioral adaptation jneurosci.org. Beyond the NAc, the central amygdala ERK pathway is crucial for the incubation of this compound craving nih.gov. Additionally, ERK signaling influences the function of the dopamine transporter (DAT) and impacts motivation for this compound in dopaminergic neurons jneurosci.org.

The table below highlights key findings related to ERK signaling and this compound:

Pathway/ModulationEffect on this compound-Related Behaviors/MechanismsReference
ERK ActivationImplicated in drug-rewarding properties, locomotor sensitization, CPP researchgate.netnih.govresearchgate.netjneurosci.orgjneurosci.orgresearchgate.net
RapGEF2-ERK PathwayRequired for Egr-1 induction in D1 MSNs of NAc post-cocaine biorxiv.orgresearchgate.netjneurosci.org
MEK InhibitionAbolishes this compound-induced CPP researchgate.net
ERK1 Isoform DeletionFacilitates this compound CPP acquisition researchgate.net
Central Amygdala ERK PathwayCritical for incubation of this compound craving nih.gov

Transcription Factor Activation (e.g., ΔFosB)

ΔFosB (Delta FBJ murine osteosarcoma viral oncogene homolog B) is a highly stable transcription factor that accumulates in specific brain regions, most notably the nucleus accumbens (NAc) and dorsal striatum, following repeated exposure to various drugs of abuse, including this compound wikipedia.orgpnas.orgfrontiersin.orgwikipedia.orgeneuro.orgbiorxiv.orgnih.govnih.govjneurosci.org. It is widely considered a molecular switch that mediates the transition from casual drug use to a chronically addicted state by reorganizing gene expression pnas.orgwikipedia.orgeneuro.orgjneurosci.org.

The accumulation of ΔFosB enhances an animal's sensitivity to this compound, thereby increasing its rewarding and reinforcing effects pnas.orgfrontiersin.orgwikipedia.orgnih.gov. Overexpression of ΔFosB in the striatum has been shown to result in enhanced conditioned place preference (CPP) and facilitates the acquisition of this compound self-administration at lower doses frontiersin.org.

ΔFosB exerts its effects by influencing the expression of numerous genes. For instance, it increases levels of brain-derived neurotrophic factor (BDNF), which in turn promotes dendritic branching and spine density in neurons of the NAc and prefrontal cortex, changes that can persist for weeks after drug cessation wikipedia.org. ΔFosB also activates the cdk5 gene via an AP-1 site in its promoter, leading to Cdk5 expression which can alter dopaminergic signaling pnas.org.

Recent research has identified E2F3a, another transcription factor, as a novel upstream regulator controlling ΔFosB induction in the NAc following this compound administration eneuro.org. The stability and accumulation of ΔFosB after repeated drug exposure are partly attributed to phosphorylation at serine 27 (Ser27) jneurosci.org. Furthermore, phosphorylation at threonine 149 (Thr149) enhances ΔFosB's transcriptional activity and regulates psychomotor responses to this compound jneurosci.org. Importantly, the induction of ΔFosB primarily occurs in dopamine D1 receptor-expressing medium spiny neurons (MSNs) within the NAc nih.goveneuro.orgnih.gov.

The table below summarizes key aspects of ΔFosB's role in this compound's molecular mechanisms:

Aspect of ΔFosBDescription/EffectReference
Accumulation SiteNucleus Accumbens, Dorsal Striatum wikipedia.orgpnas.orgfrontiersin.orgwikipedia.orgeneuro.orgbiorxiv.orgnih.govnih.govjneurosci.org
Role in AddictionMolecular switch for transition to addicted state pnas.orgwikipedia.orgeneuro.orgjneurosci.org
Behavioral ImpactIncreases sensitivity to this compound, enhances rewarding/reinforcing effects pnas.orgfrontiersin.orgwikipedia.orgnih.gov
Gene TargetsIncreases BDNF levels, activates cdk5 gene pnas.orgwikipedia.org
RegulationInduced by E2F3a; stability via Ser27 phosphorylation; activity via Thr149 phosphorylation eneuro.orgjneurosci.org
Cell SpecificityPrimarily induced in D1 receptor-expressing MSNs in NAc nih.goveneuro.orgnih.gov

Neurobiological Adaptations and Neuroplasticity Induced by + Cocaine

Synaptic Plasticity Mechanisms

Synaptic plasticity, the strengthening or weakening of synaptic transmission, is a fundamental process underlying learning and memory. (+)Cocaine exposure can induce various forms of synaptic plasticity, leading to long-term changes in neuronal function and connectivity.

Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

This compound exposure can induce long-term potentiation (LTP)-like changes at glutamatergic synapses in the mesolimbic dopamine (B1211576) system nih.govnih.govjneurosci.org. A single in vivo exposure to this compound is sufficient to induce LTP of alpha-amino-3-hydroxy-5-methyl-isoxazole propionic acid (AMPA) receptor-mediated currents at excitatory synapses onto dopamine (DA) cells in the VTA nih.govresearchgate.net. This potentiation can be observed for up to five days following this compound exposure but typically not after ten days nih.govresearchgate.net. The induction of this this compound-induced LTP is dependent on N-methyl-D-aspartate (NMDA) receptor activation nih.govnih.govresearchgate.net.

Interestingly, this compound exposure can occlude the induction of activity-dependent LTP and enhance long-term depression (LTD) at these same synapses in VTA dopamine neurons nih.govresearchgate.netfrontiersin.org. This suggests that this compound's effects may "saturate" the synaptic potentiation capacity, preventing further physiological LTP unige.ch. While a single dose of this compound does not typically induce changes in potentiation in the excitatory synapses of the NAc, repeated this compound exposure is necessary for synaptic strength alterations in this region frontiersin.orgwikipedia.org. Chronic this compound administration has also been shown to enhance a form of LTP elicited by spike-timing-dependent plasticity bennington.edu.

AMPA/NMDA Receptor Ratio Changes

A prominent neuroadaptation induced by this compound is an increase in the AMPA/NMDA receptor-mediated current ratio, particularly in the VTA researchgate.netwikipedia.orgbennington.edunih.govunige.ch. This increase, indicative of enhanced AMPA receptor function relative to NMDA receptor function, can be observed within hours of a single this compound exposure unige.ch. Mechanistically, this change is often attributed to the upregulation or insertion of AMPA receptors into the synaptic membrane, specifically those lacking the GluA2 subunit, leading to calcium-permeable AMPA receptors (CP-AMPARs) unige.chresearchgate.netresearchgate.netbennington.eduunige.chpnas.org. These CP-AMPARs have a higher single-channel conductance and allow calcium influx, altering associated signaling cascades unige.ch.

The elevated AMPA/NMDA ratio in the VTA can persist for extended periods, remaining elevated for up to 90 days following withdrawal from this compound self-administration nih.gov. In the NAc, an increased AMPA/NMDA ratio has also been observed after both short-term withdrawal from experimenter-administered this compound and long-term withdrawal from self-administered this compound nih.gov. However, the effects can be region-specific and even opposite in some areas. For instance, in the substantia nigra pars compacta (SNc), this compound can lead to a reduction in the AMPA/NMDA ratio at specific inputs, such as those from the pedunculopontine nucleus (PPN). This reduction is primarily due to an increase in NMDA receptor function, rather than a change in AMPA receptor function, contrasting with the typical findings in the VTA trinity.edu.

Table 1: this compound-Induced AMPA/NMDA Ratio Changes in Brain Regions

Brain RegionThis compound Exposure ParadigmAMPA/NMDA Ratio ChangePrimary MechanismPersistenceSource
Ventral Tegmental Area (VTA)Single in vivo exposureIncreasedUpregulation/insertion of AMPARs (GluA2-lacking)Up to 5 days; up to 90 days (self-administration) unige.chnih.govresearchgate.netbennington.edunih.govunige.ch
Nucleus Accumbens (NAc)Repeated experimenter-administered or self-administeredIncreasedNot specified (AMPAR signaling potentiated)Observed after short & long withdrawal nih.govmarquette.edu
Substantia Nigra Pars Compacta (SNc)Single in vivo exposure (PPN inputs)DecreasedIncreased NMDA receptor functionNot specified trinity.edu

Glutamatergic Synaptic Strength Modulation

This compound significantly modulates glutamatergic synaptic strength, a critical factor in the development of substance use disorder mdpi.com. A single in vivo exposure to this compound leads to an increase in synaptic strength at glutamatergic synapses onto DA neurons of the VTA frontiersin.orgunige.ch. This initial potentiation in the VTA is rapid but transient, typically returning to baseline within approximately seven days after noncontingent this compound injections unige.ch.

In contrast to the VTA, changes in synaptic strength at glutamatergic synapses onto NAc medium spiny neurons (MSNs) usually require repeated this compound treatment, and the direction of this synaptic plasticity can be dependent on the duration of drug withdrawal frontiersin.org. For example, during a 10-14 day period of abstinence from repeated this compound, AMPA receptor signaling is potentiated at NAc MSN synapses marquette.edu. However, re-exposure to this compound during abstinence can rapidly reverse and depotentiate this enhanced AMPA receptor signaling marquette.edu.

This compound-induced synaptic plasticity in the VTA can be reversed by the activation of metabotropic glutamate (B1630785) receptor 1 (mGluR1) unige.chfrontiersin.org. Specifically, intraperitoneal injection of a positive modulator of mGluR1 has been shown to reverse this compound-induced AMPA receptor subunit redistribution frontiersin.org. Furthermore, this compound can facilitate AMPA receptor trafficking at certain glutamatergic inputs in the NAc, contributing to addictive behaviors frontiersin.org. Dysregulation of the glutamate system by this compound also plays a role in compulsive drug-seeking behaviors and cognitive deficits harborlondon.com.

Alterations in Inhibitory Synaptic Transmission

Beyond its effects on excitatory synapses, this compound also induces alterations in inhibitory synaptic transmission, primarily mediated by gamma-aminobutyric acid (GABA). The GABAergic environment in the VTA is significantly affected by this compound abuse psu.edu. This compound can diminish transmission through GABA-A receptors on dopaminergic cells in the VTA psu.edu. This reduction in GABAergic inhibition can contribute to the enhanced excitability of VTA dopamine neurons frontiersin.org.

Research indicates that following repeated this compound exposure, a presynaptic enhancement of excitatory transmission and a suppression of inhibitory transmission can occur at VTA-to-NAc core synapses nih.gov. This suppression of inhibitory transmission may be due to an increase in presynaptic release probability nih.gov. Additionally, the loss of mechanistic target of rapamycin (B549165) (mTOR) signaling in the VTA has been shown to cause an increase in GABAergic inhibition and attenuate this compound-induced reduction of GABAergic inhibition in VTA dopamine neurons researchgate.net. Drugs of abuse, including this compound, can also lead to a loss of LTP of GABAergic synapses onto VTA DA neurons frontiersin.org.

Structural Plasticity of Neurons

Dendritic Spine Density Modifications

This compound induces significant structural changes in neuronal dendrites and their associated spines, which are the primary sites of excitatory synapses in the brain pnas.orgplos.orgresearchgate.netresearchgate.netnih.govjneurosci.org. Repeated treatment with psychostimulant drugs, including this compound, leads to long-lasting increases in dendritic branching and spine density in several brain regions, such as the nucleus accumbens (NAc) and prefrontal cortex (PFC) pnas.orgplos.orgnih.govjneurosci.orgunimi.itnih.gov. Specifically, repeated this compound administration has been shown to increase dendritic spine density on medium spiny neurons in both the shell and core subdivisions of the NAc nih.gov.

Even a single this compound exposure can alter dendritic spine morphology and density, particularly when administered during adolescence, a period of heightened brain vulnerability unimi.it. Chronic this compound administration during adolescence can result in a reduction in dendritic spine density in the medial prefrontal cortex (mPFC), an effect that can persist into adulthood unimi.it. In the hippocampus, this compound administration has been found to increase dendritic spine density and the number of excitatory synapses in hippocampal cultures researchgate.net.

Prior exposure to this compound can interfere with the ability of subsequent experiences to promote structural plasticity, such as increasing dendritic arborization and spine density in certain brain regions pnas.org. Furthermore, chronic this compound treatment can lead to a shift in the distribution of dendritic spines, favoring larger diameter spines over smaller ones in the nucleus accumbens nih.gov. An acute this compound challenge, administered after a period of withdrawal from chronic this compound, can induce a bidirectional change in spine head diameter and an increase in spine density in previously this compound-treated animals, whereas saline-treated animals show no such changes within the initial two hours nih.gov.

Table 2: this compound-Induced Dendritic Spine Modifications

Brain RegionThis compound Exposure ParadigmDendritic Spine ChangePersistenceSource
Nucleus AccumbensRepeated administrationIncreased density, increased branchingLong-lasting pnas.orgnih.govnih.gov pnas.orgplos.orgnih.govnih.gov
Prefrontal CortexRepeated administrationIncreased density, increased branchingLong-lasting jneurosci.org jneurosci.org
Medial Prefrontal CortexChronic administration (adolescence)Reduced densityPersists into adulthood unimi.it
HippocampusDaily administration (7 days)Increased density, increased excitatory synapsesNot specified researchgate.net
Nucleus AccumbensChronic treatment & 3-week withdrawal; acute challenge post-withdrawalShift from smaller to larger spines; bidirectional change in head diameter; increased density after acute challengeObserved at 3 weeks withdrawal and 2 hours post-challenge nih.gov

Changes in Neuronal Connectivity

Chronic this compound use fundamentally disrupts communication between major brain networks, including the default mode network (DMN), the salience network (SN), and the lateral cortical network (LCN) unchealthcare.org. This disrupted communication, particularly between the DMN and SN, can impede an individual's ability to focus, control impulses, or feel motivated without the drug, thereby making recovery and resistance to cravings more challenging unchealthcare.org. Functional MRI studies in rodent models have revealed significant alterations in network communication, which become more pronounced with increased this compound intake over time unchealthcare.org. These changes in network communication may serve as imaging biomarkers for this compound use disorders unchealthcare.org.

At a finer scale, this compound can diminish functional network robustness and destabilize the energy landscape of neuronal activity, particularly in the medial prefrontal cortex (mPFC) oup.com. Studies utilizing in vivo calcium imaging, computational methods, and machine learning have shown that this compound disrupts network robustness and decreases network stability, contributing to the initiation of this compound dependence oup.com. This disruption is evidenced by an increase in the graph diameter (shortest length between two most distant nodes), suggesting a less robust neuronal network oup.com. Furthermore, this compound can alter perineuronal nets (PNNs), which are extracellular matrix structures surrounding some neurons, even after a single exposure ohsu.edu. These PNNs typically act as a barrier preventing new connections between cells, and their alteration in the prefrontal cortex by this compound may be crucial for forming and maintaining drug-associated memories that drive addictive behavior ohsu.edu.

Chronic this compound use also leads to structural plasticity, manifesting as altered dendritic spine density and neuropil, which are integral to cortical volume oup.com. Such changes in synaptic connectivity impact neuronal circuits involved in reward, incentive motivation, and inhibitory control oup.com.

Regional Brain Circuitry Dysregulation

This compound induces widespread dysregulation across several critical brain regions, particularly those comprising the mesocorticolimbic dopamine system and corticolimbic glutamatergic circuitry, as well as the prefrontal cortex.

Mesocorticolimbic Dopamine System

The mesocorticolimbic system is unequivocally involved in reward processing and motivated behavior and is significantly altered by chronic this compound use eneuro.org. These alterations include changes in synaptic dopamine (DA) and glutamate release and uptake homeostasis eneuro.org.

The VTA is a crucial component of the brain's reward system, and this compound induces significant adaptations within its neuronal populations. A single exposure to this compound can efficiently trigger N-methyl-D-aspartate receptor (NMDAR)-dependent synaptic plasticity in VTA dopamine (DA) neurons researchgate.net. While this potentiation may be transient after a single injection, repeated this compound self-administration, but not passive infusions, produces a persistent potentiation of VTA excitatory synapses, which can last for at least three months of abstinence nih.gov. This long-lasting synaptic potentiation in the VTA is hypothesized to contribute to persistent drug-seeking behavior nih.gov.

Research indicates that this compound can increase spontaneous inhibitory postsynaptic currents (IPSCs) in postsynaptic VTA GABAergic neurons within the D1 medium spiny neuron (MSN)-to-VTA projection after withdrawal, potentially favoring reduced inhibition of dopaminergic neurons and increased dopamine release in the nucleus accumbens (NAc) nih.gov. NMDARs on non-dopaminergic neurons within the VTA also play a significant role in this compound-related addictive behavior, as their inactivation can block this compound-induced locomotor sensitization plos.org.

The NAc is a key hub within the mesolimbic reward circuit, integrating emotional and motivational inputs nih.gov. This compound induces significant and complex adaptations in the NAc, particularly at glutamatergic synapses. Repeated this compound exposure leads to persistent changes in neuronal function within the NAc, contributing to this compound-seeking behavior nih.gov.

Specific adaptations in the NAc include:

Dendritic Spine Density and Morphology : Chronic this compound treatment increases dendritic spine density in NAc medium spiny neurons (MSNs), particularly in those expressing dopamine D1 receptors (D1 MSNs) jneurosci.orgpnas.org. This increase can occur in both the NAc core and shell, with higher doses affecting both regions nih.govpnas.org. The increase in spine density on D1 MSNs can be sustained even after prolonged withdrawal, whereas in D2 MSNs, the increase may be transient nih.gov. This suggests an upregulation of excitatory synapses on D1 MSNs by both short- and long-term this compound exposure nih.gov.

Synaptic Plasticity : this compound induces plasticity at glutamatergic synapses in the NAc, with changes observed in AMPA receptor-to-NMDA receptor ratios jneurosci.org. A similar increase in the frequency of glutamate-mediated miniature EPSCs is observed in D1-expressing MSNs after this compound treatments, indicating that prolonged withdrawal is not always required for these adaptations to develop jneurosci.org.

Molecular Adaptations : Acute this compound exposure increases CREB activity in the NAc nih.gov. Repeated exposure and withdrawal induce an accumulation of ΔFosB, a transcription factor, in NAc MSNs, which persists for weeks to months after drug discontinuation and is implicated in long-lasting gene regulation nih.govpnas.orgnih.gov. ΔFosB and brain-enriched calcium/calmodulin-dependent protein kinase II (CaMKIIα) are both induced in the NAc by chronic this compound and mediate sensitized drug responses, regulating AMPA glutamate receptor expression and function, dendritic spine formation, and locomotor sensitization researchgate.net.

Astrocyte-Neuron Coupling : this compound self-administration promotes astrocyte-specific functional changes in the NAc shell, altering neuronal sensitivity to astrocyte-derived glutamate nih.gov. This includes a decrease in spontaneous astrocytic Ca2+ transients and changes in astrocyte network activity, accompanied by an increased prevalence of slow inward currents in a subset of MSNs, indicating greater functional coupling between neurons and astrocytes nih.gov.

Somatostatin (B550006) Interneurons : Repeated this compound exposure reduces the excitability of somatostatin interneurons in the NAc, a sparse population of GABAergic interneurons that regulate behavioral responses to this compound researchgate.net. This adaptation is accompanied by transcriptome-wide changes in gene expression within these neurons, with the JUND transcription factor identified as a key regulator researchgate.net.

The following table summarizes key adaptations observed in the Nucleus Accumbens:

Adaptation TypeSpecific ChangeNeuronal PopulationPersistenceSource
StructuralIncreased dendritic spine densityD1 MSNs (NAc core & shell)Sustained (long-term) nih.govjneurosci.orgpnas.org
StructuralIncreased dendritic spine densityD2 MSNs (NAc core & shell)Transient (short-term) nih.gov
SynapticIncreased AMPA/NMDA ratioD1 MSNsObserved without prolonged withdrawal jneurosci.org
MolecularIncreased CREB activityNAc MSNsAcute nih.gov
MolecularAccumulation of ΔFosBNAc MSNsWeeks to months after withdrawal nih.govpnas.orgnih.gov
MolecularInduction of CaMKIIαNAc MSNsChronic researchgate.net
AstrocyticDecreased spontaneous astrocytic Ca2+ transientsAstrocytes in NAc shellChronic nih.gov
AstrocyticIncreased astrocyte-neuron functional couplingNAc shell MSNsChronic nih.gov
InterneuronalReduced excitabilitySomatostatin interneuronsRepeated exposure researchgate.net

Corticolimbic Glutamatergic Circuitry

Beyond the dopamine system, this compound profoundly influences glutamatergic transmission within the limbic system, leading to persistent changes in neuronal function nih.gov. Dysregulation of glutamatergic function in the prefrontal cortical-NAc pathway is considered a critical substrate for unmanageable drug seeking nih.gov. Chronic this compound exposure regulates the expression and function of ionotropic and metabotropic glutamate receptor (mGluR) subtypes in the NAc, as well as intracellular effectors mediating synaptic plasticity nih.gov. These maladaptive forms of neuroplasticity in the NAc contribute to this compound-seeking behavior, and reversing these neuroadaptations in glutamatergic transmission may prevent relapse nih.gov.

Prefrontal Cortex (PFC) Dysfunction

Chronic this compound exposure is associated with significant dysfunction of the prefrontal cortex (PFC), a region critical for executive cognitive functions (ECF) such as decision-making, impulse control, and self-regulation nih.govumn.edunih.govnih.gov. This dysfunction is believed to contribute to the loss of inhibitory control over drug-seeking behaviors umn.edu.

Key aspects of PFC dysfunction include:

Reduced Activation : Abstinent this compound abusers show less activation in the left anterior cingulate cortex (ACC) and the right lateral prefrontal cortex (LPFC) during cognitive tasks compared to non-drug-using individuals nih.gov. The severity of this compound use is negatively correlated with activation in these prefrontal regions, suggesting that chronic, heavy use contributes to persistent PFC dysfunction nih.gov.

Altered Functional Connectivity : Human neuroimaging studies reveal reduced resting-state functional connectivity among the PFC, amygdala, and hippocampus in this compound-dependent subjects, and between the ventral tegmental area and the lentiform nucleus/putamen eneuro.org. Reduced interhemispheric functional connectivity in lateral PFC, medial premotor, and lateral parietal cortices has also been observed in abstinent users eneuro.org. Furthermore, reduced resting-state functional connectivity between the NAc and PFC regions in individuals with substance use disorders is associated with worse performance on cognitive control tasks, suggesting that these changes underlie cognitive and behavioral deficits eneuro.org.

Dopaminergic Dysregulation : While the exact biochemical bases are complex, this compound self-administration can upregulate various aspects of dopamine transmission in the PFC in a region-specific manner, including significant increases in dopamine transporter (DAT) levels in the dorsolateral prefrontal cortex (DLPFC) and orbitofrontal cortex (OFC) frontiersin.org. The number of DA transporters is also decreased in the PFC of this compound users psychiatryonline.org.

Structural and Molecular Changes : Chronic this compound intake can lead to structural plasticity, such as altered dendritic spine density oup.com. At the molecular level, repeated this compound exposure triggers adaptations in specific neuron types within the medial prefrontal cortex (mPFC), which can mimic behavioral outcomes like disrupted associative learning and increased sensitivity to this compound's psychomotor effects umn.edu. This compound also alters the perineuronal nets (PNNs) in the PFC, which are crucial for forming and maintaining drug-associated memories ohsu.edu.

The general pattern observed in neuroimaging studies is widespread PFC hypoactivity during higher-order emotional and cognitive challenges or protracted withdrawal, contrasting with widespread PFC activation upon this compound intake or exposure to drug-related cues nih.gov. This suggests a syndrome of impaired response inhibition and salience attribution (iRISA), characterized by excessive salience attributed to the drug, decreased sensitivity to non-drug reinforcers, and reduced ability to inhibit maladaptive behaviors nih.gov.

The following table summarizes key dysregulations in the Prefrontal Cortex:

Aspect of DysfunctionSpecific ChangeAssociated Cognitive/Behavioral ImpactSource
ActivationReduced activation in ACC and LPFCImpaired executive cognitive functions nih.gov
Functional ConnectivityReduced resting-state functional connectivity (PFC-amygdala-hippocampus, NAc-PFC)Cognitive and behavioral deficits, impaired cognitive control eneuro.org
Dopaminergic SystemUpregulation of DAT (DLPFC, OFC); decreased DA transportersAltered subjective experience and behavioral characteristics frontiersin.orgpsychiatryonline.org
Structural/MolecularAltered dendritic spine density, PNNs; adaptations in mPFC neuronsDisrupted associative learning, increased psychomotor sensitivity, drug-associated memories ohsu.eduoup.comumn.edu

Epigenetic Mechanisms in + Cocaine Research

DNA Methylation Dynamics

DNA methylation, a stable epigenetic mark, involves the addition of a methyl group to the fifth position of cytosine residues, typically within CpG dinucleotides. This modification is a key regulator of gene expression, often leading to transcriptional silencing when occurring in promoter regions. (+)Cocaine exposure has been shown to interfere with DNA methylation dynamics, contributing to altered gene expression in the brain and potentially influencing vulnerability to drug use. researchgate.netmdpi.comtamhsc.edunih.govjst.go.jpnih.gov

Role of DNA Methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) Enzymes

The intricate balance of DNA methylation is maintained by the coordinated action of DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) enzymes. DNMTs are responsible for adding methyl groups to DNA, with DNMT1 primarily acting as a maintenance methyltransferase and DNMT3a and DNMT3b as de novo methyltransferases, although all three can exhibit de novo activity. mdpi.comnih.gov TET enzymes, conversely, mediate DNA demethylation by converting 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a crucial intermediate in the demethylation pathway. researchgate.netmdpi.comtamhsc.eduwikipedia.org

Research indicates that this compound dynamically regulates the expression and activity of these epigenetic "editors." Acute this compound treatment has been shown to decrease mRNA levels of Dnmt1, Dnmt3a, Tet1, and Tet2 in the nucleus accumbens (NAc) and peripheral blood cells (PBCs) at 0.5 hours, followed by a significant increase in Dnmt mRNA expression and enzyme activity levels at 24 hours. nih.gov Chronic this compound exposure can lead to dysregulation of DNMTs and TETs in brain reward pathways. For instance, Tet1 mRNA and protein levels were found to be downregulated in the mouse NAc after repeated this compound administration, which was associated with enhanced behavioral responses to this compound. researchgate.net Conversely, this compound withdrawal has been linked to increased expression of Dnmts and decreased expression of Tet1 and Tet3 in the NAc. nih.gov

Table 1: Effects of this compound on DNMT and TET Enzyme Expression/Activity

EnzymeBrain Region/TissueThis compound Exposure TypeObserved ChangeReference
Dnmt1NAc, PBCsAcute (0.5h)Decreased mRNA nih.gov
Dnmt3aNAc, PBCsAcute (0.5h)Decreased mRNA nih.gov
Tet1NAc, PBCsAcute (0.5h)Decreased mRNA nih.gov
Tet2NAc, PBCsAcute (0.5h)Decreased mRNA nih.gov
Dnmt mRNA & ActivityNAc, PBCsAcute (24h)Increased nih.gov
Tet1NAcRepeatedDownregulated researchgate.net
Dnmt expressionNAc, Cerebellum, PBCsWithdrawalIncreased nih.gov
Tet1, Tet3NAcWithdrawalDecreased expression nih.gov
DNMT activityNAc, PBCsWithdrawalIncreased nih.gov
TET activityNAc, PBCsWithdrawalDecreased nih.gov

Changes in DNA Methylation Patterns (e.g., 5hmC)

This compound exposure leads to alterations in global and gene-specific DNA methylation patterns. While global levels of 5-methylcytosines in the prefrontal cortex (PFCx) may not be significantly altered, their distribution is believed to contribute to long-lasting behaviors. researchgate.net The oxidized derivative of 5-methylcytosine, 5-hydroxymethylcytosine (5hmC), is particularly abundant in the brain and is generated by TET enzymes. researchgate.netwikipedia.org this compound withdrawal has been associated with enhanced global and candidate gene promoter-region DNA methylation and hydroxymethylation levels in the NAc and PBCs. nih.gov Downregulation of Tet1 in the NAc by repeated this compound administration has been linked to 5hmC induction in putative enhancers and coding regions of genes critical for drug addiction. researchgate.net

Gene-Specific DNA Methylation (e.g., Pp1c promoter, Bdnf promoter)

This compound induces dynamic changes in DNA methylation at specific gene promoters, influencing their transcriptional activity.

Pp1c promoter : this compound treatment has been shown to result in DNA hypermethylation and increased binding of methyl CpG binding protein 2 (MeCP2) at the protein phosphatase-1 catalytic subunit (Pp1c) promoter in the NAc. These changes are associated with the transcriptional downregulation of Pp1c. Pharmacological inhibition of DNMT by zebularine (B1662112) treatment decreased this compound-induced DNA hypermethylation at the Pp1c promoter and attenuated Pp1c mRNA downregulation. nih.govresearchgate.netnih.gov

Bdnf promoter : this compound exposure, particularly after conditioned place preference (CPP) training, has been linked to increased expression of a specific isoform, Bdnf IV, in the NAc. This increase is associated with hypomethylation at a single CpG site within the Bdnf IV promoter region. mdpi.comnih.govnih.gov The regulation of Bdnf expression by this compound involves complex interactions, where phosphorylation of CREB and its association with CREB-binding protein (CBP), a histone acetyltransferase (HAT), facilitate gene activation, while phosphorylated MeCP2 dissociates from methylated DNA. semanticscholar.org

Table 2: Gene-Specific DNA Methylation Changes Induced by this compound

Gene PromoterBrain RegionThis compound Effect on MethylationTranscriptional OutcomeAssociated Protein/EnzymeReference
Pp1cNAcHypermethylationDownregulationMeCP2 nih.govresearchgate.netnih.gov
Bdnf IVNAcHypomethylationUpregulationC-myb transcription factor, CREB, MeCP2 mdpi.comnih.govnih.govsemanticscholar.org
fosBNAcHypomethylationUpregulationMeCP2 nih.govresearchgate.net

Histone Modifications

Histone modifications are crucial epigenetic mechanisms that regulate gene expression by altering chromatin structure and accessibility. This compound induces significant changes in these modifications, particularly acetylation and methylation, within the brain's reward circuitry. bohrium.comnih.gov

Histone Acetylation (H3, H4)

Histone acetylation, mediated by histone acetyltransferases (HATs) and removed by histone deacetylases (HDACs), generally leads to a more open chromatin structure, facilitating gene transcription. nih.govnih.gov this compound exposure induces alterations in histone acetylation, notably on histones H3 and H4, in various brain regions such as the NAc, ventral tegmental area (VTA), and medial prefrontal cortex (mPFC). bohrium.comnih.gov

Acute this compound : Acute this compound administration rapidly increases histone H4 acetylation and histone H3 phospho-acetylation, but not H3 acetylation alone, within 30 minutes. nih.gov It also induces changes in histone H3 and H4 acetylation at specific lysine (B10760008) residues (e.g., H3K14, H3K18, H4K5, H4K8, H4K12) in D1 and D2 striatal neurons, with distinct patterns observed in each cell type. pnas.org

Chronic this compound : Chronic this compound exposure leads to global increases in acetylation of histones H3 and H4 in the NAc. researchgate.net Genome-wide analysis revealed that chronic this compound increases H3 acetylation at many gene promoters, while also showing a significant set of genes hyperacetylated only on H4. nih.gov Specific sites like H3K9 and H3K14 acetylation in the NAc shell are implicated in regulating gene expression changes related to this compound self-administration. researchgate.net Chronic this compound has been shown to increase H3 hyperacetylation at the Bdnf and Cdk5 promoters. smj.org.sa

Table 3: Histone Acetylation Changes Induced by this compound

Histone/SiteBrain Region/Cell TypeThis compound Exposure TypeObserved ChangeReference
H4StriatumAcuteHyperacetylation at c-Fos promoter smj.org.sa
H4 (global)BrainAcuteIncreased acetylation nih.gov
H3 phospho-acetylationBrainAcuteIncreased nih.gov
H3K14, H3K18, H4K5, H4K8, H4K12D1/D2 Striatal neuronsAcute (15 min)Increased acetylation (differential patterns) pnas.org
H3, H4 (global)NAcChronicIncreased acetylation researchgate.net
H3K9/14NAc shellChronicIncreased acetylation researchgate.net
H3Bdnf promoterChronicHyperacetylation smj.org.sa
H3Cdk5 promoterChronicHyperacetylation smj.org.sa

Histone Methylation

Histone methylation involves the addition of methyl groups to amino acid residues on histones, primarily lysine and arginine. Depending on the residue and the number of methyl groups, it can either activate or repress gene expression. nih.gov this compound exposure has been shown to alter histone methylation patterns. bohrium.comnih.gov

Repeated this compound administration has been found to decrease levels of the repressive histone modification H3K9me2 (histone H3 lysine 9 dimethylation) and its associated "writer" enzymes, G9a and GLP, in the NAc. This reduction leads to the activation of numerous synaptic plasticity-related transcripts. nih.gov Additionally, this compound can alter histone H3 lysine residues associated with the silencing of genetic transcription in male germ cells by promoting alterations in KDM/KMT enzymes, leading to increased silent chromatin marks like H3K9me3 and H3K27me3, and decreased active enhancer and promoter marks such as H3K27ac and H3K4me3. frontiersin.org In D1 striatal neurons, a single this compound injection rapidly increased H3K9 trimethylation, a change that persisted for 24 hours. In D2 neurons, all three methylated forms of H3K9 were increased acutely. pnas.org

Table 4: Histone Methylation Changes Induced by this compound

Histone/SiteBrain Region/Cell TypeThis compound Exposure TypeObserved ChangeTranscriptional OutcomeReference
H3K9me2NAcRepeatedDecreasedTranscriptional activation nih.gov
H3K9me3, H3K27me3Male germ cellsThis compound-treatedIncreasedSilencing of genetic transcription frontiersin.org
H3K27ac, H3K4me3Male germ cellsThis compound-treatedDecreased- frontiersin.org
H3K9 trimethylationD1 striatal neuronsAcuteIncreased- pnas.org
H3K9 (all three methylated forms)D2 striatal neuronsAcuteIncreased- pnas.org

Histone Phosphorylation

Histone phosphorylation is a post-translational modification (PTM) of histone proteins that generally correlates with transcriptional activation. A prominent example is the phosphorylation of serine 10 on histone H3 (H3S10), which can stabilize histone acetyltransferases (HATs) like GCN5 on gene promoters and antagonize repressive modifications such as H3K9 methylation tandfonline.com. This co-occurrence, known as phosphoacetylation, further enhances gene activation tandfonline.com.

Cocaine exposure can induce H3S10 phosphorylation in the striatum, a process that involves the mitogen-activated protein kinase (MAPK) cascade and specifically requires the kinase MSK1 tandfonline.com. Genetic disruption of MSK1's histone-modifying ability has been shown to significantly affect behavioral responses to cocaine, underscoring the importance of histone phosphorylation in regulating brain function in this context tandfonline.com. Furthermore, cocaine can promote H3 phosphorylation through a distinct pathway where protein kinase A (PKA) activates protein phosphatase 2A, leading to the dephosphorylation of serine 97 of DARPP-32 (dopamine and cAMP-regulated neuronal phosphoprotein), which then accumulates in the nucleus and inhibits protein phosphatase-1 (PP1), an enzyme that typically dephosphorylates H3 tandfonline.com.

In specific neuronal populations, cocaine-induced H3S10 phosphorylation occurs in D1-expressing neurons but not in D2-expressing neurons, highlighting cell-type specific epigenetic responses pnas.org.

Chromatin Remodeling and Gene Expression

Chromatin remodeling is a fundamental mechanism by which this compound induces stable alterations in gene expression, contributing to the neuroplasticity associated with addiction nih.govaaem.plpcom.edu. This process involves changes in the accessibility of DNA to transcription machinery, influenced by modifications to histone proteins and DNA itself pcom.edunih.gov.

Repeated exposure to this compound leads to enduring changes in gene expression across multiple brain regions, particularly within the mesocorticolimbic circuitry, which includes the nucleus accumbens (NAc), ventral tegmental area (VTA), and prefrontal cortex (PFC) nih.govfrontiersin.orgresearchgate.net. These long-standing alterations are steered, at least in part, by epigenetic factors that operate independently of DNA sequence variations frontiersin.org.

Cocaine can affect chromatin structure through various mechanisms:

Histone Acetylation: Acute cocaine administration rapidly increases histone H4 acetylation at the promoters of immediate early genes like c-Fos and FosB in the striatum tandfonline.comthisisepigenetics.ca. Chronic cocaine exposure, however, leads to an increase in global acetylation of histones H3 and H4, resulting from both increased histone acetylation and decreased activity of histone deacetylases (HDACs) thisisepigenetics.ca. Specifically, chronic, but not acute, cocaine exposure decreases the function of HDAC5 in the NAc, leading to increased histone acetylation and transcription of its target genes tdl.orgnih.gov.

Histone Methylation: Chronic cocaine treatment reduces the dimethylation of lysine 9 on histone H3 (H3K9me2) in the NAc, primarily by suppressing the G9a gene, which codes for histone-dimethyltransferase aaem.pl. This reduction in repressive methylation can lead to increased gene expression aaem.plwikipedia.org. Studies have also shown that chronic cocaine exposure decreases H3K9me3 in the NAc nih.gov. Conversely, cocaine treatment has been found to increase silent chromatin marks H3K9me3 and H3K27me3 in mouse germ cells, while decreasing active enhancer and promoter marks H3K27ac and H3K4me3 frontiersin.org.

DNA Methylation: DNA methylation is another critical epigenetic mechanism underlying cocaine-induced structural plasticity. For instance, DNMT3a is crucial for cocaine-induced increases in dendritic spine density in the NAc nih.gov. Acute cocaine administration increases DNA methylation, DNMT3A and DNMT3B levels, and the binding of MeCP2 to specific gene promoters, which can decrease gene expression in the NAc nih.gov.

These chromatin alterations contribute to the "long-term memory" of drug exposure, leading to persistent addictive behaviors aaem.plwikipedia.org.

Specific Gene Targets (e.g., FosB, Cdk5, Bdnf, Npy)

Cocaine exposure profoundly alters the expression of numerous genes, with several specific targets being consistently implicated in the neurobiological adaptations underlying addiction. These gene expression changes are often mediated by epigenetic mechanisms.

Gene TargetRole/FunctionEpigenetic Regulation by this compoundImpact on AddictionKey Findings
FosB (FBJ murine osteosarcoma viral oncogene homolog B)Transcription factor, accumulates in NAc, promotes drug exposure-related behavior, involved in long-term adaptive changes. thisisepigenetics.cawikipedia.orgnih.govAcute cocaine increases H4 acetylation at its promoter. tandfonline.comthisisepigenetics.ca ΔFosB represses G9a, reducing H3K9 dimethylation. wikipedia.orgCritical for cocaine-related learning and long-term drug-related behavior. thisisepigenetics.caiflscience.comElevated in hippocampus after chronic cocaine, forming addictive memories. iflscience.com Overexpression in NAc reduces sensitivity to analgesic effects of morphine and cocaine, increases reward sensitivity. thisisepigenetics.ca
Cdk5 (Cyclin-dependent kinase 5)Regulates neurotransmitter release, dendritic spine growth, and influences reward-related behaviors. jneurosci.orgChronic cocaine increases H3 acetylation at its locus, leading to increased Cdk5 expression. nih.govjneurosci.org ΔFosB upregulates Cdk5 mRNA, protein, and activity. pnas.orgnih.gov Targeted H3K9/14ac at Cdk5 locus increases cocaine-induced locomotor behavior. nih.govnih.gov Targeted H3K9me2 at Cdk5 locus attenuates cocaine-induced locomotor behavior and conditioned place preference. nih.govnih.govContributes to adaptive changes in the brain related to cocaine addiction, including tolerance. pnas.orgnih.govnih.govIncreased activity attenuates cocaine-mediated dopamine (B1211576) signaling. pnas.org
Bdnf (Brain-derived neurotrophic factor)Critical regulator in drug dependency, involved in synaptic plasticity. wikipedia.orgfrontiersin.orgUnsilenced via acetylation of heterochromatin due to reduced G9a expression and H3K9me2 levels. wikipedia.org miR-212 regulates cocaine intake by repressing MeCP2, consequently decreasing BDNF protein levels. frontiersin.orgDysregulation contributes to addiction development and maintenance. aaem.pl Levels remain elevated during withdrawal. nih.govInvolved in the BDNF-TrkB-CREB signaling pathway. wikipedia.org
Npy (Neuropeptide Y)Not explicitly detailed in the provided search results for epigenetic regulation by cocaine.No specific direct epigenetic regulation by this compound found in the provided results.No specific direct impact on addiction via epigenetic regulation by this compound found in the provided results.No specific direct research findings on epigenetic regulation by this compound found in the provided results.

Detailed Research Findings:

FosB: A single exposure to cocaine can trigger an immediate increase in histone H4 acetylation at the c-Fos and FosB promoters in mice, leading to increased expression of these transcription factors tandfonline.comthisisepigenetics.ca. ΔFosB, a stable splice variant of FosB that accumulates in the NAc after chronic cocaine exposure, plays a central role in mediating long-term changes wikipedia.orgnih.govbiorxiv.org. It represses the histone methyltransferase G9a, leading to reduced H3K9 dimethylation and subsequent unsilencing of genes involved in the BDNF-TrkB-CREB signaling pathway wikipedia.org. Elevated FosB expression in the hippocampus after chronic cocaine use is critical for forming drug-related associations and memories iflscience.com.

Cdk5: Chronic cocaine exposure increases the expression of cyclin-dependent kinase 5 (Cdk5) and its activator p35 in the striatum, a process mediated by ΔFosB pnas.orgnih.gov. This upregulation of Cdk5 involves increased acetylation of histone H3 proteins associated with the Cdk5 locus jneurosci.org. Studies using engineered zinc finger proteins (ZFPs) to selectively target the Cdk5 promoter have shown that increasing H3K9/14ac at this locus promotes cocaine-induced locomotor behavior, while increasing H3K9me2 attenuates it nih.govnih.gov. Cdk5 activity contributes to adaptive changes in the brain related to cocaine addiction, including the development of tolerance by attenuating cocaine-mediated dopamine signaling pnas.orgnih.gov.

Bdnf: Brain-derived neurotrophic factor (Bdnf) is a critical regulator in drug dependency wikipedia.org. Its dysregulation at the chromatin level contributes to the development and maintenance of addiction aaem.pl. Cocaine-induced epigenetic changes can lead to the unsilencing of genes involved in the BDNF-TrkB-CREB signaling pathway, often through mechanisms involving reduced G9a expression and H3K9me2 levels wikipedia.org. MicroRNAs, such as miR-212, have been shown to regulate cocaine intake by repressing methyl CpG binding protein 2 (MeCP2), which in turn decreases BDNF protein levels frontiersin.org.

Non-coding RNAs (e.g., microRNAs)

Non-coding RNAs (ncRNAs), particularly microRNAs (miRNAs), are increasingly recognized as key regulators of gene expression at the post-transcriptional level in the context of this compound research nih.govfrontiersin.orgnih.gov. MiRNAs are small (approximately 21-23 nucleotides) ncRNA transcripts that regulate gene expression by binding to the 3' untranslated region (3' UTR) of target mRNAs, either blocking their translation into protein or triggering their degradation frontiersin.orgnih.gov.

Cocaine exposure can induce robust alterations in the expression of a wide range of miRNAs in brain regions crucial for addiction, such as the striatum frontiersin.org. These cocaine-responsive miRNAs can target genes implicated in addiction, including Bdnf, FosB, and Cdk5r1 (cyclin-dependent kinase 5 activator 1) frontiersin.org.

One specific miRNA, miR-212, has been highlighted for its prominent role in vulnerability to cocaine addiction frontiersin.org. Research indicates that increased miR-212 expression in the dorsal striatum is associated with compulsive-like cocaine-taking behaviors and appears to protect against cocaine addiction frontiersin.org. Overexpression of striatal miR-212 has been shown to decrease cocaine consumption, while its disruption increases cocaine intake frontiersin.org. MiR-212 can regulate cocaine intake through at least two mechanisms:

Amplifying CREB signaling: It can amplify striatal cAMP response element-binding protein (CREB) signaling via activation of Raf1 kinase frontiersin.org.

Repressing MeCP2: It regulates cocaine intake by repressing striatal expression of methyl CpG binding protein 2 (MeCP2), which consequently decreases brain-derived neurotrophic factor (BDNF) protein levels frontiersin.org.

Other miRNAs, such as miR-124 and let-7d, are suppressed, while miR-181a is induced after chronic cocaine use, particularly in different regions of the midbrain nih.gov. These findings underscore the significant role of miRNAs in simultaneously controlling multiple signaling cascades involved in addiction frontiersin.org.

Long-Term Gene Expression Alterations

Repeated exposure to this compound leads to long-lasting alterations in neural networks and persistent changes in gene expression, which are fundamental to the development of compulsive drug seeking and taking behaviors nih.govfrontiersin.orgnih.gov. These enduring changes are mediated, in part, by epigenetic modifications that translate environmental stimuli into stable alterations in chromatin structure, thereby activating or repressing gene transcription without altering the DNA sequence itself nih.govnih.gov.

The enduring nature of drug addiction suggests that these stable alterations in gene expression are critical for long-term behavioral adaptations pnas.orgnih.gov. For instance, chronic cocaine exposure causes an abnormal increase in dopamine, leading to overactivation of the D1 receptor and its associated cAMP-dependent signaling cascade researchgate.net. This, combined with ΔFosB-mediated increases in Cdk5, results in significant attenuation of myocyte enhancer factor 2 (MEF2) activity and increased dendritic spine density in D1-containing NAc neurons, contributing to long-term adaptive changes researchgate.net.

Gene expression changes induced by cocaine can persist during withdrawal periods thisisepigenetics.ca. For example, studies have shown that the promoters of certain genes induced by chronic cocaine exposure remain hyperacetylated for days to weeks after the last drug exposure tandfonline.com. Furthermore, the gene expression patterns and epigenetic alterations at the Cdk5 and Bdnf gene promoters are reflective of the behavioral adaptations observed in long-term cocaine users nih.gov. The steady buildup and long-lasting stability of these epigenetic mechanisms demonstrate the capability of chromatin remodeling to contribute to chronic addiction following repeated exposure to drugs of abuse nih.gov.

A genome-wide map of gene expression during the entire life-cycle of cocaine self-administration has revealed unique genetic changes in the brain's reward circuitry associated with initial exposure, withdrawal (both short and long periods), and re-exposure to the drug after prolonged withdrawal mountsinai.org. These studies provide detailed insights into how cocaine addiction reprograms gene expression over time mountsinai.org.

Inter-Individual Differences in Epigenetic Responses

Individual differences in genetic vulnerability, temperamental phenotype, and drug history significantly influence susceptibility to substance use disorders, with epigenetic modifications playing a crucial role in this interplay biorxiv.org. While genetic variation alone may not fully account for the occurrence of substance dependence, epigenetic factors contribute to longstanding alterations in gene expression in response to chronic drug abuse frontiersin.org.

Studies using selectively bred rat lines, such as high-responder (bHR) and low-responder (bLR) rats, demonstrate clear genetic differences in the propensity for addiction-related behaviors following prolonged cocaine self-administration pnas.org. These behavioral differences are associated with unique epigenetic changes in the nucleus accumbens core biorxiv.org. For instance:

In bHR rats, sensitization to cocaine is associated with a decrease in the repressive H3K9me3 mark and an increase in the permissive acH3K9 mark in the NAc core, a combination expected to lead to increased net transcriptional activation biorxiv.org.

In bLR rats, a combination of cocaine exposure during adolescence and adulthood, which increases their responsiveness to a cocaine challenge, also leads to an increase in acH3K9 expression in the NAc core biorxiv.org.

These findings suggest that epigenetic differences can predispose individuals to varying responses to cocaine thisisepigenetics.ca. For example, low levels of dopamine D2 receptor (D2) mRNA, likely mediated by epigenetic modifications, may increase susceptibility to cocaine addiction pnas.org. Specifically, the binding of a repressive mark on histones (H3K9me3) at the D2 promoter is associated with a propensity to relapse pnas.org. Conversely, low levels of fibroblast growth factor (FGF2), which persist even after prolonged cocaine exposure, may act as a protective factor pnas.org.

The ability of epigenetic mechanisms to be influenced by environmental stimuli, including drug exposure, and to contribute to heritable changes in gene expression patterns, highlights their importance in understanding inter-individual variability in addiction vulnerability and response nih.govnih.gov.

Enzymatic Degradation and in Vivo Metabolism of + Cocaine

Endogenous Metabolic Pathways

The major metabolic routes for (+)Cocaine involve hydrolysis catalyzed by esterases and N-demethylation mediated by cytochrome P450 enzymes.

Butyrylcholinesterase (BChE), also referred to as pseudocholinesterase or plasma cholinesterase, is a significant enzyme in the metabolism of this compound in humans nih.govmdpi.com. This enzyme primarily facilitates the hydrolysis of the benzoyl ester linkage of this compound, leading to the formation of ecgonine (B8798807) methyl ester (EME) and benzoic acid nih.govpnas.orguky.edu. This hydrolytic pathway accounts for approximately 45% of cocaine's metabolism in humans researchgate.net. EME is largely considered a pharmacologically inactive metabolite and has been observed to possess vasodilatory properties nih.govscialert.net. BChE is synthesized in the liver and is widely distributed throughout the body, including plasma, brain, and lung nih.govuky.edu. Research indicates that the catalytic efficiency of BChE is notably lower against the naturally occurring (-)cocaine isomer compared to the biologically inactive this compound enantiomer uky.edu.

Human carboxylesterase-1 (hCE-1), predominantly located in the liver, is a key enzyme in the hydrolysis of this compound mdpi.comnih.govnih.gov. hCE-1 catalyzes the hydrolysis of the methyl ester group of this compound, yielding benzoylecgonine (B1201016) (BE) and methanol (B129727) pnas.orgnih.govnih.gov. This pathway also contributes significantly, accounting for approximately 45% of cocaine's metabolism in humans researchgate.net. BE is a major metabolite of this compound and is notable for its considerably longer half-life in the body compared to the parent compound, persisting for several days scialert.netnih.gov. While some studies suggest BE is largely inactive, others report it as a vasoconstrictor, potentially more potent than this compound itself, and capable of constricting cerebral arteries researchgate.netnih.gov. The hydrolysis reaction catalyzed by hCE-1 follows Michaelis-Menten kinetics, with a reported Michaelis constant (KM) of 116 µM nih.gov.

A minor but pharmacologically significant pathway of this compound metabolism involves hepatic N-demethylation. Approximately 2.6% to 6.2% of this compound undergoes this transformation, primarily catalyzed by cytochrome P450 (CYP) 3A4 enzymes, resulting in the formation of norcocaine (B1214116) mdpi.commdedge.com. This oxidative pathway constitutes about 5% of cocaine's total metabolism nih.govresearchgate.net. Norcocaine is an active metabolite that contributes to some of the toxic effects associated with this compound, including hepatotoxicity scialert.netmdedge.com. Studies utilizing human liver microsomes have confirmed the role of CYP3A4 as the primary enzyme mediating cocaine N-demethylation mdpi.comnih.gov. The formation of norcocaine can occur through two distinct routes: a direct N-demethylation reaction catalyzed by CYP450, or a two-step process where this compound is initially oxidized to cocaine N-oxide by a FAD-containing monooxygenase, followed by a CYP450-catalyzed N-demethylation to norcocaine nih.gov.

The co-consumption of this compound and ethanol (B145695) leads to a unique metabolic interaction, resulting in the formation of cocaethylene (B1209957) jcami.euwikipedia.org. This compound is a pharmacologically active metabolite produced via a transesterification reaction, primarily catalyzed by hepatic carboxylesterases, such as hCE-1 scialert.netjcami.euwikipedia.orgcapes.gov.br. In this process, ethanol acts as a substitute for water in the hydrolytic breakdown of this compound wikipedia.org. Research has demonstrated that when this compound is co-administered with ethanol, approximately 17% (± 6% S.D.) of an intravenous this compound dose can be converted into cocaethylene ofdt.fr. Cocaethylene exhibits pharmacological properties similar to this compound, including stimulant, euphoriant, and local anesthetic effects, but it typically has a longer duration of action and may be less potent wikipedia.org. The detection of cocaethylene in biological samples serves as a specific biomarker for the combined use of this compound and alcohol researchgate.netjcami.eu.

Summary of Major Metabolic Pathways and Metabolites

PathwayEnzyme(s) InvolvedPrimary Metabolite(s)Approximate Contribution (%)
Butyrylcholinesterase (BChE) HydrolysisButyrylcholinesterase (BChE)Ecgonine Methyl Ester (EME), Benzoic Acid~45% of hydrolysis researchgate.net
Carboxylesterase-1 (hCE-1) HydrolysisCarboxylesterase-1 (hCE-1)Benzoylecgonine (BE), Methanol~45% of hydrolysis researchgate.net
Carboxylesterase-2 (hCE-2) HydrolysisCarboxylesterase-2 (hCE-2)Ecgonine Methyl Ester (EME)-
Cytochrome P450 (CYP) 3A4 N-demethylationCytochrome P450 3A4 (CYP3A4)Norcocaine2.6% - 6.2% (or ~5%) mdpi.commdedge.com
Formation of CocaethyleneHepatic Carboxylesterases (e.g., hCE-1) in presence of EthanolCocaethylene~17% (with ethanol) ofdt.fr
Non-enzymatic HydrolysisNone (spontaneous)Benzoylecgonine (BE)Contributes to BE formation scite.ai

Investigational Enzymatic Degradation Strategies

The development of enzyme-based therapies represents a promising approach to accelerate the metabolism of this compound, thereby mitigating its effects. These strategies primarily focus on highly efficient cocaine-metabolizing enzymes that can rapidly clear the compound from systemic circulation.

Bacterial Cocaine Esterase (CocE) from Rhodococcus Species

Bacterial Cocaine Esterase (CocE) is an enzyme isolated from Rhodococcus bacterial strains, specifically Rhodococcus sp. MB1, which thrives in the rhizosphere soil surrounding coca plants. This bacterium uniquely utilizes cocaine as its sole source of carbon and nitrogen for growth nih.govebi.ac.ukebi.ac.ukdrugbank.comgoogle.com. CocE is recognized as the fastest natural enzyme capable of hydrolyzing cocaine nih.govebi.ac.uk. The enzyme functions by cleaving the benzoyl ester bond of cocaine, yielding ecgonine methyl ester and benzoic acid, both of which are pharmacologically inactive products nih.govebi.ac.ukebi.ac.ukdrugbank.comgoogle.comprestieesci.com. The CocE gene has been successfully cloned and can be expressed in Escherichia coli cells, allowing for large-scale production nih.gov. CocE is a globular protein composed of 574 residues and belongs to the α/β hydrolase superfamily nih.govebi.ac.ukdrugbank.com. Its crystal structure has been elucidated, confirming its classification as a serine carboxylesterase nih.govgoogle.com.

Native CocE exhibits instability at physiological temperatures (37°C), which historically limited its therapeutic potential nih.gov. To overcome this, significant efforts have been directed towards structural engineering, particularly through computational design, to develop highly thermostable mutants of bacterial cocaine esterase nih.gov. For instance, a double-mutant cocaine esterase, known as RBP-8000 (or TNX-1300), has been developed through recombinant DNA technology patsnap.comclinicaltrialsarena.com. This engineered enzyme has demonstrated the ability to rapidly metabolize cocaine, reducing systemic cocaine levels by approximately 90% within two minutes of a single intravenous administration in pilot Phase 2 clinical laboratory studies nih.gov. Such modifications aim to improve the enzyme's catalytic efficacy, selectivity, and stability in vivo, while also reducing potential off-target effects prestieesci.com.

The hydrolysis of this compound by CocE proceeds through a two-stage catalytic pathway: acylation and deacylation, characteristic of serine hydrolases acs.orgnih.govnih.gov. The reaction initiates with a nucleophilic attack on the carbonyl carbon of the this compound benzoyl ester by the hydroxyl oxygen (Oγ) of Ser117 within the enzyme's active site acs.orgnih.govacs.org. This attack leads to the formation of a covalent bond between this compound and the enzyme, accompanied by the departure of ecgonine methyl ester acs.orgnih.gov. The process is facilitated by His287, which acts as a general base by accepting a proton from the Ser117 hydroxyl group, thereby increasing its nucleophilicity nih.gov. His287 is further stabilized by a hydrogen bond with Asp259 nih.gov.

Throughout the acylation stage, the carbonyl oxygen of this compound forms two hydrogen bonds with the oxyanion hole, an important catalytic feature composed of the backbone amide of Tyr118 and the hydroxyl group of Tyr44 side chain nih.gov. The second stage, deacylation, involves a water molecule acting as a nucleophile, leading to the dissociation of the benzoyl ester and the restoration of the free enzyme acs.orgnih.gov. For this compound hydrolysis catalyzed by CocE, the rate-determining step is the nucleophilic attack of Ser117 on the carbonyl carbon nih.gov. The calculated free energy barrier for this rate-determining step is approximately 17.9 kcal/mol, which aligns well with experimental data acs.org.

A significant challenge for the clinical application of therapeutic proteins like CocE is their potential immunogenicity, alongside thermo-instability and rapid degradation by circulating proteases nih.govresearchgate.net. PEGylation, the modification of a protein or peptide compound through the attachment of polyethylene (B3416737) glycol (PEG) chains, is a strategy employed to address these issues nih.govsigmaaldrich.com.

PEGylation reduces or eliminates protein immunogenicity by creating a steric hindrance effect around the protein molecule nih.govsigmaaldrich.comfrontiersin.orgtandfonline.com. This bulky PEG coating physically blocks the interaction between CocE and specific antibodies, thereby inhibiting antibody binding to the conjugate nih.govfrontiersin.orgnih.gov. Studies have shown that PEGylated CocE can significantly reduce antibody recognition, with reductions observed up to 70.4% compared to native CocE nih.gov. The effectiveness of PEGylation in reducing immunogenicity is influenced by factors such as the chain length and molecular size of the PEG used; for example, branched 40-kDa PEG has been found to be more effective than linear 5-kDa PEG in shielding against antibody detection nih.gov. Beyond immunogenicity, PEGylation also offers protection against thermal degradation and protease digestion, leading to a prolongation of the enzyme's residence time in circulation nih.govsigmaaldrich.comfrontiersin.orgtandfonline.com. Preliminary in vivo studies have indicated that PEG-CocE conjugates can effectively protect animals from cocaine-induced toxic effects, similar to native CocE nih.gov.

Structure Activity Relationships Sar and Receptor Binding

Ligand-Receptor Binding Profiling

Ligand-receptor binding profiling elucidates how (+)Cocaine and its derivatives interact with their target proteins, particularly the monoamine transporters.

Cocaine Analogs and Derivatives

Systematic modifications to the this compound molecule have revealed key structural features governing its binding to the dopamine (B1211576) transporter (DAT) and other monoamine transporters. Alterations at the 2β-position of the tropane (B1204802) ring can be made without losing DAT binding, though the presence of an ester group is generally desirable. For instance, the incorporation of isopropyl and phenyl esters at the 2β-position has been shown to enhance specificity for the DAT over the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT). A notable example is RTI-121, an iodo-labeled isopropyl ester phenyltropane analog, recognized as one of the most potent cocaine analogs nih.gov.

Modifications to the phenyl substituents of phenyltropane compounds have also yielded highly potent derivatives. Compounds featuring 3,4-dichloro and 4-chloro-3-methyl substitutions exhibited significantly increased potency, being up to 125 times more potent than this compound nih.gov. The replacement of the benzoyl group with a phenyl group directly attached to the 3β-position of the tropane skeleton can lead to analogs with higher DAT affinities nih.gov. For example, a specific phenyltropane analog, referred to as compound 5, demonstrated high potency for the human DAT (Kᵢ = 0.87 nM) and remarkable selectivity, being 216-fold more selective over hNET and over 10,000-fold more selective over hSERT nih.gov.

Interestingly, the position of the nitrogen atom within the tropane moiety can be varied (e.g., from the 8-position to the 6- or 7-position of the azabicyclic ring) without a significant loss of binding potency to the DAT nih.gov. Furthermore, some nonbasic N-sulfonyl cocaine derivatives, such as cocaine trifluoromethanesulfonamide (B151150) and cocaine sulfonamide isocyanate, have been identified as potent inhibitors (Kᵢ values of 0.33 μM and 0.12 μM, respectively), suggesting that non-electrostatic interactions can also play a crucial role in potent binding guidetopharmacology.org.

A series of 3β-(p-substituted phenyl)tropane-2β-carboxylic acid methyl esters have also shown high affinity for the cocaine binding site in rat striatum. The p-chloro and p-iodo compounds within this series were found to be 85 and 78 times more potent than (-)-cocaine, respectively, while p-bromo and p-methyl derivatives were 56 and 60 times more potent thegoodscentscompany.comnih.govwikipedia.org.

While this compound is known as a nonselective inhibitor of monoamine transporters, binding with comparable affinity to DAT, SERT, and NET wikipedia.org, some analogs like RTI-113 and PTT (2β-Propanoyl-3β-(4-tolyl)-tropane) exhibit high selectivity for the DAT over SERT and NET wikipedia.orgchem960.com. The binding mode of this compound is also distinct; it stabilizes the DAT in an outward-facing conformation, whereas "atypical" inhibitors such as modafinil, JHW007, benztropine, rimcazole, and GBR12909 favor inward-facing conformations iiab.me.

Interactions with Other Receptors (e.g., Sigma Receptors)

Beyond its well-established interactions with monoamine transporters, this compound also binds directly to sigma (σ) receptors, particularly the σ1 receptor, with greater affinity than the σ2 receptor nih.govnih.gov. The Kᵢ of this compound for the σ1 receptor has been reported to be 2.3 μM in mouse brain and 2.9 μM in rat brain nih.gov. This binding to the σ1 receptor is implicated in some of the behavioral and toxic effects of this compound nih.govnih.gov.

The σ1 receptor acts as a chaperone protein, forming complexes with ion channels and other receptors, thereby modulating their diverse activities nih.gov. The interaction of σ1R with dopamine D1 and D2 receptors is significant, as this compound binding to σ1R can modulate the function of these dopamine receptors nih.govnih.gov. Furthermore, the σ2 receptor may form heteroreceptor complexes with D1, but not D2, receptors nih.gov. Intriguingly, σ1, σ2, and D1 receptors can form heterotrimers, exhibiting unique signaling properties nih.gov.

Activation of σ1 receptors by this compound has been shown to mobilize intracellular Ca²⁺ through protein-protein interactions with ankyrin and inositol (B14025) 1,4,5-trisphosphate receptors nih.gov. The σ1 receptor is also involved in this compound's modulation of dopamine receptor function and can influence ghrelin receptor-mediated signaling nih.govprobes-drugs.org. While the σ1 receptor subtype is associated with this compound-induced convulsions, the σ2 receptor subtype appears to be involved in the psychomotor stimulant effects of this compound probes-drugs.org.

Computational and Modeling Approaches

Computational and modeling approaches are indispensable tools in understanding the complex interactions between this compound and its biological targets, complementing experimental binding studies.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are employed to establish correlations between the three-dimensional structural properties of ligands and their biological activities sunbonny.net. This approach is particularly valuable for predicting the activities of novel compounds and for gaining insights into the nature of receptor binding sites sunbonny.netnih.gov.

In the context of this compound, 3D-QSAR models have been developed to explore its binding to various targets. For instance, 3D-QSAR models, specifically using Comparative Molecular Similarity Index Analysis (CoMSIA), have been generated to characterize this compound binding to human monoclonal antibodies (mAbs) nih.gov. These models indicated that this compound binds to mAb 2E2 within a sterically constrained binding site, where the methyl group attached to the tropane nitrogen is solvent-exposed. The methyl ester group appears to engage in attractive van der Waals interactions, while the phenyl group contributes primarily through hydrophobic interactions nih.gov.

A 3D-QSAR model for this compound binding to the DAT has also been developed, allowing for comparisons with mAb binding profiles. While the relative contributions of steric and electrostatic fields were similar to those observed for mAbs, the DAT binding site showed a preference for negatively charged ligands chem960.com. Furthermore, tensor decomposition 3D-QSAR has been utilized to investigate the conformation and alignment of this compound analogs bound to monoamine transporters, suggesting that the 3β-aryl substituent adopts an orthogonal or approximately orthogonal conformation relative to the tropane ring wikipedia.org. Studies on piperidine-based analogs of this compound using 3D-QSAR have highlighted the importance of both steric and electrostatic interactions in their binding wikipedia.orguni.lu.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activities of compounds with their three-dimensional steric and electrostatic fields ub.edu. CoMFA studies have been instrumental in elucidating the binding modes of this compound and its analogs at the DAT.

CoMFA models for this compound binding to murine monoclonal antibodies (e.g., 3P1A6 and MM0240PA) revealed that steric interactions contribute approximately 80% and electrostatic interactions approximately 20% to ligand binding, despite the antibodies' differing specificities for this compound chem960.com. CoMFA contour plots provide a visual representation of the specific regions around this compound where ligand-receptor interactions occur, highlighting differences around the phenyl ring and the methyl ester group between different antibody binding pockets chem960.com.

For piperidine-based analogs of this compound, CoMFA studies have indicated that both steric and electrostatic interactions play significant roles in the binding of the 3α-substituent, suggesting two possible binding modes at the DAT wikipedia.orguni.lu. These highly predictive CoMFA models offer valuable insights for the rational design of novel DAT inhibitors. Additionally, CoMFA studies on 3β-(p-substituted phenyl)tropane-2β-carboxylic acid methyl esters have shown high predictive value in correlating binding affinity with the structural features of these this compound analogs thegoodscentscompany.comnih.gov. CoMSIA, an extension of CoMFA, further refines these analyses by incorporating hydrophobic and hydrogen-bond fields, allowing for a more detailed understanding of ligand-receptor interactions nih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been instrumental in characterizing the dynamic interactions between this compound and its primary target, the dopamine transporter (DAT). These simulations reveal that this compound binds to and stabilizes the outward-facing (extracellular) conformation of the DAT protein pharmakb.com. This stabilization involves structural rearrangements of the DAT towards the outward-facing conformation, contrasting with the effects of releasers like amphetamine, which induce inward-facing conformations nih.gov.

The initial binding site for this compound within the DAT is suggested to be located inside a vestibule pocket. This pocket is formed by transmembrane helices 1, 3, 6, and 8, situated near the extracellular side of the transporter scribd.com. Specific residues within this binding pocket play critical roles in accommodating different moieties of the this compound molecule. The benzoyl ester group of this compound is observed to be buried by hydrophobic residues such as Leu80, Phe155, Tyr156, Ile159, and Phe330. Concurrently, the methyl ester group of this compound establishes close contact with the side chains of Phe155, Phe472, Leu475, and Trp84 scribd.com.

MD simulations have also shed light on the conformational dynamics of DAT upon this compound binding. For instance, in the outward-facing DAT-cocaine complex, a significant decrease in the distance between internal gate residues Arginine 60 (R60) and Aspartate 435 (D435) has been observed during simulations pharmakb.com. Furthermore, the presence of sodium ions can influence the binding affinity of DAT inhibitors, with this compound demonstrating a greater affinity for DAT in the presence of Na+ nih.gov. The inhibitory mechanism of this compound on dopamine transport is proposed to involve a dual action: blocking the initial DAT-dopamine binding and reducing the kinetic turnover of the transporter following DAT-dopamine binding scribd.comwikidoc.org.

This compound MoietyInteracting DAT ResiduesInteraction Type/LocationReference
Benzoyl ester groupLeu80, Phe155, Tyr156, Ile159, Phe330Buried by hydrophobic residues in vestibule pocket scribd.com
Methyl ester groupPhe155, Phe472, Leu475, Trp84Close contact in vestibule pocket scribd.com
Tropane nitrogen (of analog RTI 82)Asp-79 (carboxyl oxygen)Coordination in central S1 binding pocket researchgate.net
Phenyl chloride (of analog RTI 82)Asn-157 (side chain nitrogen)Interaction in central S1 binding pocket researchgate.net

Homology Modeling (e.g., DAT bacterial homolog LeuT)

Early homology models, based on LeuT structures, suggested an overlap between the binding sites for this compound and its substrate, dopamine, within the DAT nih.govuj.ac.za. However, subsequent molecular dynamics simulations and refined modeling approaches propose that while this compound's initial binding site is close to the dopamine binding site, it does not entirely overlap with it scribd.comwikidoc.orgguidetopharmacology.org. These LeuT-based homology models have been utilized to investigate the precise positioning of this compound and its analogs within the DAT. For instance, the tropane pharmacophore of the irreversible this compound analog RTI 82 has been shown to be positioned within the central dopamine active site, based on these models researchgate.net. Specific LeuT crystal structures, such as 2A65 and 3F3A, have served as templates for generating "outward-occluded" and "open-to-out" DAT homology models, facilitating detailed analysis of ligand interactions researchgate.net.

Pharmacophore Elucidation for Target Binding

Pharmacophore elucidation focuses on identifying the spatial arrangement of structural and chemical features essential for a compound's molecular recognition and biological activity cdutcm.edu.cn. For this compound, pharmacophore models have been developed to understand its binding to DAT and the resultant inhibition of dopamine reuptake.

A key feature identified in the pharmacophore of this compound and its analogs is the tropane moiety. The superimposition of the tropane ring across various ligand binding poses strongly supports its critical role in this compound's interaction with the S1 site of DAT and its competitive mechanism of dopamine uptake inhibition nih.gov. Studies with this compound analogs, such as RTI 82, have provided specific details regarding pharmacophore interactions. For example, the tropane nitrogen of RTI 82 has been shown to coordinate with the carboxyl oxygen of Aspartate 79 (Asp-79), while the phenyl chloride group of RTI 82 interacts with the side chain nitrogen of Asparagine 157 (Asn-157) researchgate.net.

This compound is known to stabilize the DAT in an outward-facing conformation, a characteristic that differentiates it from "atypical" DAT inhibitors, which tend to favor inward-facing conformations pharmakb.comcdutcm.edu.cn. The binding site for this compound is deeply buried within the DAT, specifically between transmembrane segments 1, 3, 6, and 8, underscoring the complex molecular recognition involved in its inhibitory action uj.ac.za. These pharmacophore insights are vital for understanding the structure-activity relationships of this compound and for guiding the design of compounds with modulated DAT binding profiles.

Advanced Research Methodologies and Translational Frameworks in + Cocaine Studies

Preclinical Research Modalities

Preclinical research into the stereoisomers of cocaine, particularly the unnatural enantiomer (+)-cocaine, utilizes a range of advanced methodologies to elucidate its unique pharmacological and metabolic profile. These studies are crucial for understanding the structure-activity relationships that dictate the well-known effects of its naturally occurring counterpart, (-)-cocaine. The significant differences in potency and metabolic fate between these two isomers underscore the importance of stereoselectivity in drug action. Research modalities are broadly categorized into in vitro techniques, which examine the compound's effects in a controlled, artificial environment, and ex vivo techniques, which analyze tissues from an organism after in vivo exposure.

In vitro methodologies provide a foundational understanding of a compound's interaction with specific biological targets, free from the complex physiological variables of a whole organism. For (+)-cocaine, these techniques have been instrumental in characterizing its markedly different profile compared to (-)-cocaine, particularly its low affinity for monoamine transporters and its rapid metabolism.

Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity of a compound for a specific receptor or transporter. In these assays, a radiolabeled compound (the radioligand) is incubated with a tissue preparation (e.g., brain homogenates) containing the target protein. A competing, unlabeled compound, such as (+)-cocaine, is then added at various concentrations to displace the radioligand. The concentration at which the unlabeled compound displaces 50% of the radioligand is known as the IC50 value, from which the binding affinity (Ki) can be calculated.

Studies comparing the enantiomers of cocaine reveal a pronounced stereoselectivity at the monoamine transporters. While (-)-cocaine demonstrates high affinity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, (+)-cocaine binds to these sites with substantially lower affinity. Research has shown that the affinity of (+)-cocaine for the dopamine transporter is approximately 300- to 600-fold lower than that of (-)-cocaine. This dramatic difference in binding affinity is considered a primary reason for the pharmacological inactivity of (+)-cocaine as a psychostimulant. For instance, one study identified the Ki values for (+)-cocaine at the DAT and SERT to be 31,000 nM and 9,100 nM, respectively, highlighting its weak interaction with these key molecular targets of (-)-cocaine. In contrast, (-)-cocaine exhibits Ki values of 151 nM at DAT and 252 nM at SERT in the same assay system.

CompoundTransporterBinding Affinity (Ki, nM)
(+)-Cocaine Dopamine (DAT)31,000
Serotonin (SERT)9,100
(-)-Cocaine Dopamine (DAT)151
Serotonin (SERT)252

This table presents the comparative binding affinities of (+)-cocaine and (-)-cocaine at the dopamine and serotonin transporters, demonstrating the significantly weaker affinity of the (+)-enantiomer.

Monoamine uptake assays functionally assess the potency of a compound to inhibit the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine into neurons. These assays typically use synaptosomes (isolated nerve terminals) or cultured cells expressing the specific transporters. A radiolabeled monoamine is introduced, and the amount of radioactivity taken up by the cells is measured in the presence of varying concentrations of an inhibitor drug.

Consistent with the findings from radioligand binding assays, (+)-cocaine is a significantly weaker inhibitor of monoamine uptake compared to (-)-cocaine. The IC50 values for (+)-cocaine are orders of magnitude higher than those for (-)-cocaine, indicating its low potency in blocking transporter function. For example, studies in cells expressing the human dopamine transporter have shown the IC50 value for (+)-cocaine to be greater than 30,000 nM, whereas (-)-cocaine inhibits dopamine uptake with an IC50 of approximately 289 nM. This profound difference in functional potency directly correlates with the lack of psychostimulant effects observed with (+)-cocaine. nih.gov

CompoundTransporter TargetUptake Inhibition (IC50, nM)
(+)-Cocaine Dopamine (DAT)>30,000
Serotonin (SERT)13,000
(-)-Cocaine Dopamine (DAT)289
Serotonin (SERT)304

This table compares the potency of (+)-cocaine and (-)-cocaine in inhibiting dopamine and serotonin uptake. The much higher IC50 values for (+)-cocaine reflect its weak ability to block these monoamine transporters.

Cell culture models offer a controlled environment to investigate the cellular and molecular effects of compounds on specific cell types of the central nervous system, including neurons, microglia, and astrocytes. These models are used to study mechanisms of cytotoxicity, oxidative stress, inflammation, and apoptosis.

Research into the isomer-specific effects of cocaine has revealed critical differences in cytotoxicity, which appear to be linked to metabolic pathways rather than direct transporter interaction. A key study using primary cultures of rat hepatocytes demonstrated that (-)-cocaine produced significant time- and concentration-dependent cell injury, as measured by the release of lactate (B86563) dehydrogenase (LDH). nih.gov In stark contrast, (+)-cocaine was not cytotoxic at the same concentrations. nih.gov This differential toxicity was attributed to stereoselective metabolism; (-)-cocaine is primarily bioactivated via an N-oxidative pathway, whereas (+)-cocaine is rapidly and predominantly detoxified through hydrolysis by carboxylesterases. nih.gov

While many studies have detailed the neurotoxic effects of (-)-cocaine on neuronal cultures—including neurite retraction, induction of apoptosis, and mitochondrial dysfunction—similar investigations focusing on (+)-cocaine are scarce, largely due to its perceived pharmacological inactivity at neuronal targets. rti.org However, the hepatocyte study highlights that the differential metabolism of the isomers is a key determinant of their cytotoxic potential. nih.gov

Measuring enzymatic activity is crucial for understanding the pharmacokinetics of a drug, including its rate of metabolism and the formation of metabolites. For cocaine, the primary metabolic enzymes are esterases, such as butyrylcholinesterase (BChE) and other carboxylesterases, which hydrolyze its ester bonds.

Studies of enzymatic activity have uncovered one of the most dramatic stereoselective differences between the cocaine enantiomers. The unnatural (+)-cocaine is a high-turnover substrate for plasma BChE, being hydrolyzed over 2,000 times faster than the naturally occurring (-)-cocaine. nih.gov This rapid enzymatic degradation is a major contributor to the pharmacological inactivity of (+)-cocaine in vivo. nih.gov

Conversely, while (-)-cocaine is a very poor substrate for BChE, it acts as a competitive inhibitor of the enzyme, with a Ki value of approximately 10 µM. nih.gov (+)-Cocaine, being a rapidly hydrolyzed substrate, does not effectively inhibit the enzyme in the same manner. This profound difference in metabolic stability is a critical factor distinguishing the pharmacology of the two isomers.

Parameter(+)-Cocaine(-)-Cocaine
Interaction with BChE Good SubstratePoor Substrate / Competitive Inhibitor
Relative Rate of Hydrolysis >2000-fold fasterBaseline
Inhibition Constant (Ki) Not applicable (substrate)~10 µM

This table summarizes the differential interaction of (+)-cocaine and (-)-cocaine with the enzyme Butyrylcholinesterase (BChE), highlighting the rapid hydrolysis of the (+)-isomer.

Ex vivo research methodologies serve as a bridge between in vitro and in vivo studies. In this approach, a drug is administered to a living organism, after which specific tissues or organs are removed and analyzed in a laboratory setting. This allows for the examination of drug-induced changes in a more intact biological system than cell cultures, while still permitting detailed molecular and cellular analysis that may be difficult to perform in vivo. Common ex vivo techniques include brain slice electrophysiology, neurochemical analysis of tissue homogenates, and receptor autoradiography.

For cocaine research, ex vivo monoamine uptake assays are frequently employed. In this method, animals are treated with cocaine, and at a specific time point, brain regions like the striatum or nucleus accumbens are dissected. Synaptosomes are prepared from this tissue, and their ability to take up radiolabeled monoamines is measured. This provides insight into the in vivo occupancy and effect of the drug on transporter function. nih.gov Studies using this technique have demonstrated that systemically administered (-)-cocaine inhibits dopamine uptake in a dose-dependent manner in specific brain regions. nih.gov

Despite the utility of this approach, there is a notable lack of published research utilizing ex vivo techniques to specifically investigate (+)-cocaine. This research gap is likely a direct consequence of the compound's established low affinity for monoamine transporters and its rapid metabolism, as demonstrated by in vitro studies. nih.gov Because (+)-cocaine is largely unable to potently engage its primary molecular targets and is cleared from the system very quickly, its effects in ex vivo functional assays are presumed to be minimal, leading to its infrequent use in such experimental paradigms.

Ex vivo Techniques

Autoradiography (e.g., [125I]RTI-121 binding)

Autoradiography is a critical technique for visualizing and quantifying the distribution of specific binding sites for neuroactive compounds within the brain. In the study of (+)Cocaine, radiolabeled ligands that bind to the dopamine transporter (DAT) are of particular interest, given that DAT is a primary target of cocaine. The compound [¹²⁵I]RTI-121 (3β-(4-iodophenyl)tropane-2β-carboxylic acid isopropyl ester) has emerged as a highly selective and high-affinity radioligand for labeling the DAT. nih.govnih.gov

Studies utilizing [¹²⁵I]RTI-121 in human brain tissue have demonstrated its utility in mapping cocaine's binding sites with high precision. Autoradiographic mapping reveals exceptionally high densities of [¹²⁵I]RTI-121 binding in brain regions known for dense dopaminergic innervation, such as the caudate, putamen, and nucleus accumbens. nih.gov Moderate densities are also observed in the substantia nigra and the ventral tegmental area, while low to background levels of binding are found in the cerebral cortex, amygdala, globus pallidus, and thalamus. nih.gov This distribution pattern is more restricted and selective for the DAT compared to other cocaine analogs like [³H]WIN 35,428 and [¹²⁵I]RTI-55, making [¹²⁵I]RTI-121 a superior probe for specifically imaging the dopamine transporter. nih.gov

Competition binding studies further confirm the selectivity of [¹²⁵I]RTI-121 for the DAT. The potency of various compounds to inhibit [¹²⁵I]RTI-121 binding in human caudate membranes follows an order consistent with their affinity for the dopamine transporter: GBR 12909 > RTI-121 > mazindol > nomifensine (B1679830) > (-)Cocaine > desipramine (B1205290) > citalopram. nih.gov

Kinetic and saturation experiments with [¹²⁵I]RTI-121 have been instrumental in characterizing the binding properties of the DAT. In human striatal membrane preparations, saturation experiments revealed a single high-affinity binding site with an average dissociation constant (K D) of 1.49 ± 0.06 nM. nih.gov However, other studies have identified both high- and low-affinity binding components, with the low-affinity site's density being sensitive to the ionic composition of the buffer, suggesting its association with the transporter region involved in substrate recognition or uptake. nih.gov These detailed autoradiographic studies provide a quantitative framework for understanding how this compound interacts with the dopamine transporter at a molecular level within specific brain circuits.

Tissue Slice Electrophysiology

Tissue slice electrophysiology allows for the direct measurement of neuronal electrical activity in a preserved, quasi-intact brain circuit. This ex vivo technique is invaluable for dissecting the specific effects of this compound on synaptic transmission and neuronal excitability in key brain regions implicated in addiction, such as the nucleus accumbens (NAc) and the ventral tegmental area (VTA). By using methods like whole-cell patch-clamp recording in acute brain slices, researchers can analyze how cocaine modulates excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).

Studies have shown that cocaine exposure induces significant and long-lasting alterations in synaptic plasticity. For instance, after a period of abstinence from cocaine, there is a potentiation of excitatory inputs from the basolateral amygdala (BLA) and medial prefrontal cortex (mPFC) to both D1- and D2-receptor expressing medium spiny neurons (MSNs) in the NAc that project to the ventral pallidum (VP). nih.gov Interestingly, the underlying mechanisms of this potentiation differ between cell types, with postsynaptic changes (increased AMPA to NMDA ratio) observed in D1-MSNs and presynaptic changes (altered paired-pulse ratio) in putative D2-MSNs. nih.gov

Cocaine also affects inhibitory synaptic transmission. In the NAc, withdrawal from cocaine self-administration leads to a decrease in the postsynaptic responsiveness of GABAergic synapses, while re-exposure to cocaine enhances presynaptic GABA release. jneurosci.org Furthermore, cocaine can induce a membrane hyperpolarization in neurons of the dorsolateral septal nucleus (DLSN) in brain slices from rats chronically treated with cocaine. nih.gov This effect is mediated by GABA A and GABA B receptors and appears to involve changes in GABA release or transporter function. nih.gov

In the VTA, whole-cell recordings have revealed that cocaine exposure can enhance the activity of dopamine neurons. nih.gov This is achieved, in part, by affecting a calcium-mediated feedback loop involving NMDA receptors and SK channels. nih.gov Specifically, cocaine treatment occludes the normal potentiation of NMDA-mediated EPSPs by the SK channel blocker apamin, suggesting an alteration in synaptic plasticity mechanisms. nih.gov Acute application of cocaine to brain slices has also been shown to decrease thalamocortical glutamatergic drive onto parvalbumin-expressing interneurons (PV-INs) in the NAc through a monoamine-independent mechanism, potentially involving sigma-1 receptor signaling. nih.gov These electrophysiological findings provide a detailed cellular and synaptic-level understanding of the neuroadaptations caused by this compound.

Molecular Profiling of Brain Regions

Molecular profiling techniques, such as transcriptomics (analyzing RNA) and proteomics (analyzing proteins), offer a comprehensive, unbiased view of the changes in gene and protein expression that occur in specific brain regions following exposure to this compound. These approaches are crucial for identifying the molecular underpinnings of cocaine-induced neuroplasticity and addiction.

Studies in both human postmortem tissue and animal models have focused on brain regions central to the reward circuit, including the nucleus accumbens (NAc), caudate nucleus, and ventral tegmental area (VTA). nih.govresearchgate.net In humans with cocaine use disorder, RNA sequencing has identified significant changes in gene expression in the NAc and caudate nucleus. researchgate.netcriver.com These alterations are linked to the activation of the chemical messenger cyclic AMP, which triggers widespread changes in messenger RNA production. researchgate.net Notably, there is a significant overlap in the altered gene networks between these two brain regions, suggesting common molecular pathways in the development of the disorder. researchgate.netcriver.com A consistent finding is the dysregulation of genes involved in neuroinflammation and synaptic transmission. researchgate.net Furthermore, microarray studies on the NAc of chronic cocaine abusers have revealed a decreased expression of several myelin-related genes. researchgate.net

In cocaine overdose victims, molecular profiling of the midbrain has revealed region-specific changes. Array analysis and Western blotting showed a significant upregulation of CREB and certain ionotropic glutamate (B1630785) receptor (iGluR) subunit transcripts and proteins (specifically NMDAR1, GluR2, GluR5, and KA2) in the VTA, but not in the lateral substantia nigra (l-SN). nih.govnews-medical.net This indicates that chronic cocaine use leads to selective alterations in gene and protein expression within specific dopamine neuron populations. nih.govnews-medical.net

Animal studies allow for a more controlled investigation of these molecular changes. Convergent transcriptomic and proteomic analyses of the NAc in rats that self-administered cocaine have identified numerous alterations. nih.govjneurosci.org While there is often little direct overlap between individual messenger RNAs and proteins that are changed, a good correspondence is found at the level of gene and protein sets. nih.govjneurosci.org These analyses have implicated various biological pathways, including those related to glycolysis, ATP synthesis, ribosomes, and Rho GTPase signaling. nih.govjneurosci.org Such unbiased, discovery-based approaches are essential for identifying novel therapeutic targets by pinpointing the key molecular adaptations that drive the addicted state. jneurosci.org

In vivo Animal Models

Rodent Models (e.g., rats, mice, knockout models)

Rodent models are fundamental to cocaine research, providing invaluable systems to study the behavioral, neurochemical, and molecular aspects of addiction under controlled laboratory conditions. Both rats and mice readily self-administer cocaine, a model with high face validity as it mimics the voluntary drug-taking behavior seen in humans. nih.gov In a typical self-administration paradigm, rodents are trained to perform an operant response, such as pressing a lever, to receive an intravenous infusion of cocaine. nih.govresearchgate.net This model allows researchers to study various facets of addiction, including the acquisition of drug-taking, escalation of intake, and the motivation to seek the drug. researchgate.netyoutube.com

Furthermore, rodent models are essential for studying relapse, a core feature of addiction. After a period of abstinence, drug-seeking behavior can be reinstated by exposure to drug-associated cues, a priming dose of cocaine, or stress, mirroring the triggers for relapse in humans. nih.gov One significant finding from these models is the phenomenon known as the "incubation of craving," where cue-induced cocaine seeking progressively increases over long periods of abstinence, a discovery first made in rats. researchgate.net

The use of genetically modified mice, particularly knockout models, has been instrumental in identifying the specific molecular targets and pathways involved in cocaine's effects. For example, studies with dopamine transporter (DAT) knockout mice have provided strong evidence that the DAT is a primary target for the locomotor-stimulating effects of cocaine. criver.com Other studies using mice with genetic deletions of specific GABA A receptor subunits (α2) have shown that these receptors are crucial for cocaine-induced behavioral plasticity, linking specific genetic variations to addiction-related behaviors. More recently, researchers have engineered mice with higher levels of the protein cadherin, which were found to be resistant to forming strong memories of the drug, thus preventing them from developing addiction-like behaviors. These sophisticated genetic models allow for the precise dissection of the molecular mechanisms underlying cocaine addiction.

Summary of Rodent Models in this compound Research
Model TypeKey FeaturePrimary Research ApplicationExample Finding
Self-Administration (Rats/Mice)Voluntary drug intakeStudying acquisition, motivation, escalation, and relapseCue-induced cocaine seeking "incubates" or increases during abstinence.
Knockout Models (Mice)Deletion of a specific geneIdentifying necessary molecular targets for cocaine's effectsDopamine transporter is critical for cocaine-induced locomotion. criver.com
Genetically Engineered Models (Mice)Overexpression or modification of a geneInvestigating the role of specific proteins in addictionIncreased cadherin levels prevent the formation of strong cocaine-associated memories.
Non-Human Primate Models

Non-human primate (NHP) models, particularly using species like the rhesus macaque, offer a crucial translational bridge between rodent studies and human clinical research. The neuroanatomical and physiological similarities between the NHP and human brain, especially in the structure and function of the dopaminergic systems and prefrontal cortex, make them highly valuable for studying the complex neurobiology of cocaine addiction. nih.gov

Like rodents, NHPs will readily self-administer cocaine intravenously. nih.gov These models have been used extensively to demonstrate the powerful reinforcing effects of the drug. In seminal choice studies, rhesus monkeys given the option between receiving an injection of cocaine or a food reward would almost exclusively choose cocaine, even to the point of significant weight loss and behavioral toxicity. This highlights the profound motivational drive for the drug, which can override basic survival instincts.

NHP models also allow for the investigation of complex environmental and social factors that influence drug-taking behavior. For instance, studies in socially-housed monkeys have shown that an animal's social rank can significantly impact its vulnerability to cocaine self-administration. Subordinate monkeys were found to self-administer cocaine at higher rates than dominant monkeys, in whom cocaine often did not function as a reinforcer at all. This demonstrates the profound influence of social stress and environment on addiction-related behaviors.

A significant advantage of NHP models is their suitability for longitudinal studies and the integration of advanced in vivo neuroimaging techniques like Positron Emission Tomography (PET). PET imaging in monkeys has been used to examine how chronic cocaine self-administration alters brain function, such as the density of dopamine transporters. These studies have shown that long-term cocaine exposure leads to elevated levels of DAT binding sites in the striatum, a finding that parallels observations in human cocaine users. This ability to track neurobiological changes within the same subject over time in a brain that closely resembles that of a human is a unique and powerful feature of NHP models.

Advanced Analytical Techniques for Cocaine and Metabolites

The accurate detection and quantification of this compound and its metabolites in biological matrices are essential for both research and forensic toxicology. A variety of advanced analytical techniques, primarily based on chromatography and mass spectrometry, have been developed to provide the necessary sensitivity and specificity for these analyses.

The most common metabolites analyzed alongside cocaine are benzoylecgonine (B1201016) (BE), the major urinary metabolite, and ecgonine (B8798807) methyl ester (EME). nih.govnih.gov In some cases, cocaethylene (B1209957) (CE), formed when cocaine and ethanol (B145695) are used concurrently, is also a target analyte. Biological matrices frequently tested include blood, urine, serum, saliva, and postmortem tissues like brain and liver. nih.govnih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of cocaine analysis. nih.gov

HPLC: Often coupled with mass spectrometry (LC-MS/MS), HPLC is a robust and widely used technique. nih.gov It allows for the separation, identification, and quantification of cocaine and its metabolites in various biological fluids. nih.gov The development of Ultra-High Performance Liquid Chromatography (UPLC) has further improved the speed and resolution of these separations.

GC: Gas chromatography, frequently paired with a flame ionization detector (GC/FID) or a mass spectrometer (GC-MS), is another classic and reliable method. For GC analysis, analytes often require a derivatization step to increase their volatility. Solid-phase extraction (SPE) is a common sample preparation technique used prior to GC analysis to clean up the sample and concentrate the analytes.

Mass Spectrometry (MS) Techniques: Mass spectrometry is the gold standard for confirmatory analysis due to its high selectivity and sensitivity.

LC-MS/MS: This is one of the most powerful and prevalent techniques. nih.gov It provides excellent specificity through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte.

Differential Mobility Spectrometry–Tandem Mass Spectrometry (DMS-MS/MS): This is a more recent innovation that provides an additional dimension of separation. DMS separates ions based on their mobility in a gas phase under varying electric fields before they enter the mass spectrometer. This technique can offer rapid analysis with minimal sample preparation and without the need for a chromatographic column, making it suitable for high-throughput screening.

These advanced analytical methods allow for the reliable quantification of cocaine and its metabolites, with limits of detection often in the low nanogram per milliliter (ng/mL) range, which is crucial for understanding the pharmacokinetics and toxicology of the substance in diverse research contexts.

Comparison of Advanced Analytical Techniques for this compound and Metabolites
TechniquePrincipleCommon DetectorKey AdvantagesTypical Application
HPLC/UPLCLiquid-phase separation based on polarityUV, MS/MSVersatile, robust, good for non-volatile compoundsRoutine quantification in blood, urine, serum. nih.gov
GCGas-phase separation based on volatility/boiling pointFID, MSHigh resolution, established methodsForensic analysis of blood and urine.
LC-MS/MSCombines HPLC separation with highly specific mass detectionTandem Mass SpectrometerHigh sensitivity and specificity (Gold Standard)Confirmatory analysis in all biological matrices. nih.gov
DMS-MS/MSGas-phase ion separation by mobility followed by MSTandem Mass SpectrometerRapid analysis, minimal sample prep, high-throughputHigh-throughput screening in clinical/forensic labs.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in the analysis of (+)-Cocaine, valued for its high specificity and sensitivity. oup.com This method is widely accepted as a reference for the confirmation of cocaine and its metabolites in biological samples. oup.com The process involves separating volatile compounds in the gas phase using a capillary column, followed by their ionization and detection based on their mass-to-charge ratio by a mass spectrometer. shimadzu.comresearchgate.net

One of the critical considerations in GC-MS analysis of cocaine metabolites, such as benzoylecgonine, is the necessity of a derivatization step. nih.gov Derivatization increases the volatility and thermal stability of the analytes, making them suitable for gas chromatographic analysis. nih.gov Common derivatization techniques include silylation, perfluoroalkylation, or alkylation. nih.gov For instance, methylation of benzoylecgonine to form (+)-Cocaine is a rapid and efficient derivatization method that does not require a subsequent purification step. nih.gov

GC-MS methods have been developed and validated for a wide range of sample types, including urine, blood, plasma, and even meconium. researchgate.netscientificliterature.orgnih.gov These methods often demonstrate excellent linearity, precision, and accuracy, with low limits of detection (LOD) and quantification (LOQ). For example, a validated GC-MS method for cocaine in human urine reported an LOD of 15 ng/mL and an LOQ of 50 ng/mL. scientificliterature.org The high specificity of MS detection provides structural information, which is crucial for definitive identification and can serve as confirmatory evidence in forensic contexts. thamesrestek.co.uk

Below is an interactive data table summarizing key performance characteristics of a typical GC-MS method for (+)-Cocaine analysis.

ParameterValueReference
Limit of Detection (LOD)15 ng/mL scientificliterature.org
Limit of Quantitation (LOQ)50 ng/mL scientificliterature.org
Linearity Range50-2000 ng/mL scientificliterature.org
Intra-day Precision (%RSD)< 6.9% scientificliterature.org
Inter-day Precision (%RSD)< 6.9% scientificliterature.org
Accuracy (Relative Error)< 6.8% scientificliterature.org
Analytical Recovery~92.9% scientificliterature.org

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) has emerged as a powerful and often preferred alternative to GC-MS for the analysis of (+)-Cocaine and its metabolites. oup.comthamesrestek.co.uk A significant advantage of HPLC-MS/MS is that it typically does not require derivatization of the analytes, which simplifies and shortens the sample preparation process. thamesrestek.co.uk This technique offers high sensitivity and specificity, allowing for the detection of compounds at very low concentrations, often in the picogram range. thamesrestek.co.uknih.gov

The methodology involves separating the compounds in a liquid phase using a chromatographic column, followed by ionization (commonly with electrospray ionization - ESI) and detection by a tandem mass spectrometer. nih.govjocpr.com The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. jocpr.com

LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of (+)-Cocaine and its various metabolites in biological fluids like whole blood and urine. nih.govjocpr.com These methods demonstrate excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines. nih.gov For example, one LC-MS/MS method reported lower limits of quantification (LLOQs) for cocaine and its metabolites in the range of 1.9–3.2 ng/ml in whole blood. nih.gov The rapid analysis times, often under 5 minutes, make this technique highly suitable for high-throughput screening. thamesrestek.co.uk

The following interactive data table presents typical performance data for an HPLC-MS/MS method for (+)-Cocaine analysis.

ParameterValueReference
Lower Limit of Quantitation (LLOQ)1.9–3.2 ng/mL nih.gov
Linearity RangeLLOQ to ~200/~300 ng/mL nih.gov
Correlation Coefficient (r)> 0.99 nih.gov
AccuracyWithin FDA/EMA acceptance criteria nih.gov
PrecisionWithin FDA/EMA acceptance criteria nih.gov
Recovery> 66.7% nih.gov

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the analysis of (+)-Cocaine and its metabolites from complex biological matrices such as blood, plasma, meconium, and urine. nih.govnih.govresearchgate.net SPE serves to isolate and concentrate the analytes of interest while removing potential interferences, thereby improving the sensitivity and reliability of subsequent chromatographic analysis. nih.gov

The principle of SPE involves passing the liquid sample through a solid sorbent material packed in a cartridge or a well plate. nih.gov The analytes are retained on the sorbent, while the matrix components are washed away. The retained analytes are then eluted with a small volume of a suitable solvent. Mixed-mode SPE cartridges, which utilize a combination of hydrophobic and ion-exchange interactions, are particularly effective for extracting a range of cocaine metabolites with varying polarities. nih.gov

SPE is a versatile technique that can be automated, making it suitable for high-throughput laboratories. nih.gov The extraction efficiencies of SPE methods for cocaine and its metabolites are generally high, often exceeding 85% for many compounds. nih.gov The use of SPE significantly simplifies the sample matrix, leading to cleaner extracts and reduced matrix effects in the subsequent GC-MS or LC-MS/MS analysis. For instance, the application of Oasis MCX μElution plates for urine samples eliminated the need for conditioning and equilibration steps, simplifying the workflow.

This interactive data table summarizes the extraction efficiencies for cocaine and its metabolites using a mixed-mode SPE method from various biological matrices.

MatrixAnalyteExtraction Efficiency
MeconiumCocaine & Metabolites58.1% - 99.7%
Whole BloodCocaine & Metabolites95.6% - 124.0%
PlasmaCocaine & Metabolites86.9% - 128.9%

Theoretical Frameworks in Addiction Research

Understanding the transition from casual drug use to compulsive addiction requires robust theoretical models that can explain the underlying neurobiological and psychological processes.

Incentive-Sensitization Theory

The Incentive-Sensitization Theory of addiction, proposed by Robinson and Berridge, posits that addiction is primarily caused by drug-induced sensitization of the brain's mesocorticolimbic systems. nih.gov This theory distinguishes between the concepts of "liking" (the hedonic or pleasurable effects of a drug) and "wanting" (the incentive salience or craving for a drug). annualreviews.org

According to this theory, repeated exposure to addictive drugs, such as (+)-Cocaine, leads to long-lasting neuroadaptations that render the brain's motivational circuits hypersensitive. nih.govoxfordre.com This sensitization results in an attribution of excessive incentive salience to the drug and its associated cues, leading to pathological levels of "wanting" or craving. nih.govcambridge.org Crucially, this sensitization of the "wanting" system can occur independently of the drug's "liking" effects, which may remain unchanged or even decrease with repeated use (tolerance). annualreviews.orgcambridge.org

The sensitized state of the mesolimbic dopamine system is not continuously hyperactive but rather becomes hyper-reactive to drug-related stimuli and contexts. cambridge.org This hyper-reactivity can trigger intense cravings and drug-seeking behavior, even after long periods of abstinence, making individuals vulnerable to relapse. oxfordre.comcambridge.org The persistence of these neuroadaptations underlying incentive sensitization helps to explain the chronic and relapsing nature of addiction. oxfordre.com

Neuroadaptation Hypotheses

Neuroadaptation hypotheses propose that chronic exposure to drugs of abuse leads to persistent changes in the structure and function of the brain's neural circuits. nih.gov These neuroadaptations are attempts by the brain to counteract the acute effects of the drug and maintain homeostasis. However, these changes can become maladaptive and contribute to the development and maintenance of addiction. researchgate.net

Neuroadaptations can be categorized into two main types:

Within-system adaptations: These occur within the same neural systems that are directly affected by the drug. For example, in the context of cocaine use, which acutely increases dopamine levels, within-system adaptations can lead to a decrease in the baseline function of the dopamine reward system during withdrawal. tandfonline.com This blunted reward function contributes to the negative emotional state experienced during abstinence and motivates further drug use to alleviate these feelings. nih.govtandfonline.com

Between-system adaptations: These involve the recruitment of neural systems that are not directly targeted by the drug's initial rewarding effects. A key example is the activation of brain stress systems, such as those involving corticotropin-releasing factor (CRF) and norepinephrine. researchgate.netwisc.edu Chronic drug use can lead to an overactivation of these stress systems, which contributes to the negative affective state of withdrawal and increases vulnerability to relapse, particularly in response to stress. nih.govwisc.edu

These neuroadaptive changes in both reward and stress circuits are believed to underlie the core features of addiction, including tolerance, withdrawal, and the compulsive drive to seek and use drugs despite adverse consequences. researchgate.net

Q & A

What are the standard analytical methods for quantifying (+)cocaine in biological samples, and how do their detection limits compare?

Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantifying this compound due to their high sensitivity (detection limits: 0.1–5 ng/mL for GC-MS; 1–10 ng/mL for HPLC). Immunoassays like ELISA offer rapid screening but have higher detection limits (10–50 ng/mL) and require confirmatory testing. Method validation should include calibration curves, spike-recovery tests, and inter-laboratory comparisons to ensure reproducibility .

How should researchers design in vitro experiments to assess this compound's effects on dopamine reuptake?

Basic Research Question
Use transfected HEK-293 cells expressing human dopamine transporters (DAT). Apply this compound at physiologically relevant concentrations (e.g., 1 nM–10 µM) and measure dopamine uptake via radiolabeled [³H]-dopamine assays. Include negative controls (e.g., DAT inhibitors like nomifensine) and triplicate replicates. Normalize data to protein content and account for non-specific binding .

What statistical approaches are recommended for resolving contradictions between this compound pharmacokinetic data from animal vs. human studies?

Advanced Research Question
Employ meta-regression to adjust for interspecies differences in metabolic rates (e.g., cytochrome P450 isoforms). Bayesian hierarchical models can integrate heterogeneous datasets by weighting studies based on sample size and methodological rigor. Sensitivity analyses should test assumptions about bioavailability and clearance rates .

What protocols ensure reproducibility in synthesizing and characterizing novel this compound analogs?

Advanced Research Question
Document synthesis steps (e.g., benzoylation of ecgonine methyl ester) with reaction conditions (temperature, solvent purity). Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation. Purity must exceed 95% (HPLC-UV), and chiral chromatography should verify enantiomeric excess for stereoisomers .

How can researchers address ethical challenges in human studies on this compound use?

Basic Research Question
Obtain Institutional Review Board (IRB) approval with protocols for informed consent, emphasizing risks of participation. Use anonymized identifiers for data linkage and ensure confidentiality. For vulnerable populations (e.g., individuals with substance use disorders), include independent monitors to assess coercion risks .

How can multi-omics approaches validate this compound's neuroadaptive mechanisms?

Advanced Research Question
Combine transcriptomics (RNA-seq of nucleus accumbens tissue) and epigenomics (ChIP-seq for histone acetylation markers). Integrate datasets using pathway enrichment tools (e.g., DAVID, Gene Ontology) and validate findings with CRISPR-Cas9 knockout models targeting candidate genes like FosB or ΔFosB .

What are best practices for conducting literature reviews on this compound's molecular targets?

Basic Research Question
Search PubMed, Scopus, and Embase using PICO framework: Population (e.g., rodent models), Intervention (e.g., this compound administration), Comparison (e.g., saline controls), Outcome (e.g., dopamine release). Exclude non-peer-reviewed sources and apply PRISMA guidelines for systematic reviews .

How can conflicting electrophysiological and behavioral data on this compound's effects be reconciled?

Advanced Research Question
Design multimodal studies pairing intracranial self-stimulation (ICSS) with in vivo calcium imaging. Use machine learning (e.g., random forests) to identify covariates (e.g., dosing regimen, environmental cues) that explain discrepancies. Validate with optogenetic silencing of mesolimbic pathways .

Key Considerations for Researchers

  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Conflict Resolution : Use pre-registered hypotheses and open-access platforms for data transparency .
  • Ethical Compliance : Adhere to Declaration of Helsinki guidelines for human studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.